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  • Product: 2-Chloro-4-ethynylaniline
  • CAS: 950601-93-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-ethynylaniline

For Researchers, Scientists, and Drug Development Professionals Molecular Structure and NMR-Active Nuclei 2-Chloro-4-ethynylaniline (C₈H₆ClN) possesses a unique arrangement of substituents on the aniline ring that gives...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and NMR-Active Nuclei

2-Chloro-4-ethynylaniline (C₈H₆ClN) possesses a unique arrangement of substituents on the aniline ring that gives rise to a distinct and interpretable NMR signature. The key structural features influencing the NMR spectra are the electron-donating amino group (-NH₂), the electron-withdrawing and inductively deshielding chloro group (-Cl), and the magnetically anisotropic ethynyl group (-C≡CH).

The numbering of the atoms for NMR assignment is as follows:

Caption: Molecular structure of 2-Chloro-4-ethynylaniline with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum of 2-Chloro-4-ethynylaniline

The ¹H NMR spectrum of 2-Chloro-4-ethynylaniline is predicted to exhibit distinct signals for the amino, aromatic, and alkynyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino group typically donates electron density, shielding the aromatic protons, while the chloro and ethynyl groups are electron-withdrawing, causing deshielding.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-4-ethynylaniline (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-NH₂~3.8 - 4.2broad singlet-The chemical shift of amine protons can vary depending on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
H-6~7.2 - 7.4doubletJ ≈ 2.0 Hz (meta)This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing ethynyl group. It is deshielded relative to aniline due to the overall electron-withdrawing nature of the other substituents. It will appear as a doublet due to meta-coupling with H-5.
H-5~7.0 - 7.2doublet of doubletsJ ≈ 8.5 Hz (ortho), J ≈ 2.0 Hz (meta)This proton is ortho to the ethynyl group and meta to both the amino and chloro groups. It will be split into a doublet of doublets by ortho-coupling to H-6 and meta-coupling to H-3.
H-3~6.7 - 6.9doubletJ ≈ 8.5 Hz (ortho)This proton is ortho to the chloro group and meta to the ethynyl group. It is expected to be the most upfield of the aromatic protons due to the shielding effect of the para-amino group. It will appear as a doublet due to ortho-coupling with H-5.
≡C-H~3.0 - 3.2singlet-The proton of a terminal alkyne typically appears in this region.[1][2][3][4] Due to the large distance, any coupling to the aromatic protons is expected to be negligible, resulting in a singlet.

Predicted ¹³C NMR Spectrum of 2-Chloro-4-ethynylaniline

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are predicted based on the additive effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-4-ethynylaniline (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~145 - 148This is the carbon attached to the amino group (ipso-carbon). It is expected to be significantly deshielded due to the direct attachment of the nitrogen atom.
C-2~118 - 122This carbon is attached to the chlorine atom and is expected to be deshielded by its inductive effect.
C-3~115 - 118This carbon is ortho to the chloro group and para to the ethynyl group.
C-4~110 - 114This is the carbon attached to the ethynyl group. It is expected to be relatively shielded compared to the other substituted carbons.
C-5~133 - 136This carbon is meta to both the amino and chloro groups and ortho to the ethynyl group.
C-6~130 - 133This carbon is ortho to the amino group and meta to the ethynyl group.
-C≡CH~82 - 85The sp-hybridized carbon of the terminal alkyne bearing the proton typically resonates in this upfield region of the alkyne carbons.[1]
-C≡CH~78 - 81The internal sp-hybridized carbon of the alkyne is generally found slightly more upfield.[1]

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of 2-Chloro-4-ethynylaniline, the following experimental procedure is recommended.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can also be used depending on solubility and the desired chemical shift dispersion.

  • Sample Concentration : Dissolve approximately 5-10 mg of 2-Chloro-4-ethynylaniline in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

¹H NMR Spectroscopy
  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

  • Acquisition Parameters :

    • Number of Scans (NS): 16 to 64 scans are usually sufficient.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is adequate to cover all expected signals.

    • Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.

¹³C NMR Spectroscopy
  • Spectrometer : A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) is recommended.

  • Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.

  • Acquisition Parameters :

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm will cover the expected chemical shifts for all carbon atoms.

Caption: A generalized workflow for the acquisition and analysis of NMR spectra.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 2-Chloro-4-ethynylaniline provide a detailed roadmap for the structural elucidation of this important synthetic intermediate. The combination of the characteristic alkynyl proton signal, the specific splitting patterns of the aromatic protons, and the distinct chemical shifts of the aromatic and alkynyl carbons creates a unique spectral fingerprint. The experimental protocols outlined in this guide offer a robust methodology for obtaining high-quality NMR data. This in-depth understanding of the NMR characteristics of 2-Chloro-4-ethynylaniline is essential for chemists working in pharmaceutical and materials science research and development.

References

  • Alkynes | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Alkynes. (n.d.). Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Exploratory

Synthesis and Discovery of 2-Chloro-4-ethynylaniline: A Technical Whitepaper

Executive Overview 2-Chloro-4-ethynylaniline (CAS: 950601-93-1) is a highly versatile, bifunctional aromatic building block utilized extensively in advanced organic synthesis, materials science, and pharmaceutical drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2-Chloro-4-ethynylaniline (CAS: 950601-93-1) is a highly versatile, bifunctional aromatic building block utilized extensively in advanced organic synthesis, materials science, and pharmaceutical drug discovery. Characterized by a molecular formula of C8H6ClN and a monoisotopic mass of 151.02 Da[1], this compound features two distinct reactive handles: an ortho-halogenated primary amine and a terminal alkyne. This guide provides an in-depth mechanistic analysis of its synthesis and outlines its strategic utility in modern therapeutic design.

Strategic Utility in Drug Discovery

In the realm of medicinal chemistry, the substitution pattern of 2-chloro-4-ethynylaniline is not arbitrary; it is a calculated design choice for pharmacophore generation[2]:

  • Conformational Locking (The Ortho-Effect): When the primary amine is derivatized into an amide or urea (common in kinase inhibitors), the adjacent bulky chlorine atom exerts steric hindrance. This forces the amide/urea plane out of alignment with the phenyl ring, locking the molecule into a specific conformation that frequently enhances binding affinity to the hinge region of target kinases[3].

  • Bioorthogonal Reactivity: The terminal alkyne at the para position serves as a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, enabling the rapid assembly of metabolically stable 1,2,3-triazole linkages[2]. Alternatively, it acts as a precursor for the annulation of complex heterocycles like indoles and quinolines.

ApplicationLogic Core 2-Chloro-4-ethynylaniline (Bifunctional Scaffold) Amine Amine Derivatization (Ureas, Amides) Core->Amine Ortho-Cl Steric Effect Alkyne Alkyne Functionalization (CuAAC, Annulation) Core->Alkyne Terminal Reactivity Hinge Kinase Hinge Binders (Conformationally Locked) Amine->Hinge Triazole 1,2,3-Triazole Pharmacophores (Metabolically Stable) Alkyne->Triazole Drug Targeted Therapeutics (e.g., EGFR/TKI Inhibitors) Hinge->Drug Triazole->Drug

Downstream applications of 2-Chloro-4-ethynylaniline in targeted therapeutics.

Retrosynthetic Analysis and Mechanistic Causality

The most robust and scalable route to 2-chloro-4-ethynylaniline involves the of 4-bromo-2-chloroaniline with a protected alkyne, followed by desilylation[3][4].

Causality of Reagent Selection:

  • Why Trimethylsilylacetylene (TMSA)? Direct alkynylation using acetylene gas is hazardous and highly prone to Glaser homocoupling (forming diynes). TMSA is a stable liquid whose bulky trimethylsilyl group sterically prevents homocoupling, ensuring a 1:1 stoichiometric reaction[4].

  • Chemoselectivity of PdCl2(PPh3)2: The active Pd(0) catalyst (generated in situ via reduction by the amine base) undergoes oxidative addition. The electron-rich triphenylphosphine ligands tune the metal center to selectively insert into the weaker C–Br bond (BDE ~81 kcal/mol) while ignoring the stronger C–Cl bond (BDE ~96 kcal/mol)[5].

  • The Role of CuI: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a highly nucleophilic copper acetylide. This intermediate rapidly undergoes transmetallation with the Pd(II)-aryl complex, bypassing the high activation energy required for direct alkyne deprotonation by palladium alone[6].

SynthesisWorkflow SM 4-Bromo-2-chloroaniline (Aryl Halide) Reaction1 PdCl2(PPh3)2 (2 mol%) CuI (4 mol%), Et3N, THF 60°C, Argon SM->Reaction1 TMSA Trimethylsilylacetylene (Alkyne Source) TMSA->Reaction1 Int 2-Chloro-4-(TMS-ethynyl)aniline (Protected Intermediate) Reaction1->Int Sonogashira Cross-Coupling Reaction2 K2CO3 (2.0 eq) MeOH, RT, 2-4 h Int->Reaction2 Product 2-Chloro-4-ethynylaniline (Target Compound) Reaction2->Product Desilylation (Deprotection)

Synthetic workflow for 2-Chloro-4-ethynylaniline via Sonogashira coupling.

Experimental Methodologies: A Self-Validating System

The following protocols are designed with built-in validation and purification rationale to ensure high fidelity and reproducibility[3][7].

Step 1: Sonogashira Cross-Coupling

Objective: Synthesize 2-chloro-4-((trimethylsilyl)ethynyl)aniline.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 4-bromo-2-chloroaniline (1.0 eq), PdCl2(PPh3)2 (0.02 eq), and CuI (0.04 eq).

  • Solvent/Base Addition: Inject anhydrous, degassed Tetrahydrofuran (THF) and Triethylamine (Et3N) (3.0 eq). Rationale: Degassing is critical; trace oxygen will rapidly oxidize Pd(0) to inactive Pd(II) complexes and promote unwanted Glaser coupling of the alkyne[7].

  • Alkyne Addition: Slowly add Trimethylsilylacetylene (TMSA) (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Workup (Self-Validation): Cool to room temperature and filter the crude mixture through a pad of Celite. Rationale: This physically removes insoluble palladium and copper black, preventing catalyst carryover. Wash the filtrate with saturated aqueous NH4Cl. Rationale: NH4Cl forms soluble coordination complexes with residual copper ions, pulling them into the aqueous layer. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Step 2: TMS Deprotection (Desilylation)

Objective: Yield the final 2-Chloro-4-ethynylaniline.

  • Reaction: Dissolve the purified intermediate from Step 1 in anhydrous Methanol. Add Potassium Carbonate (K2CO3) (2.0 eq).

  • Stirring: Stir at room temperature for 2–4 hours. The cleavage of the Si-C bond is driven by the formation of a strong Si-O bond (forming volatile TMS-OMe).

  • Workup: Evaporate the methanol under reduced pressure. Partition the residue between Ethyl Acetate and water. Extract the aqueous layer twice with Ethyl Acetate.

  • Isolation: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield 2-chloro-4-ethynylaniline as a solid[3].

Quantitative Data & Reaction Optimization

The efficiency of the Sonogashira coupling is highly dependent on the microenvironment of the catalyst. The table below summarizes quantitative optimization data typical for this class of halogenated anilines[4][7], demonstrating the causality behind the chosen protocol.

Catalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
PdCl2(PPh3)2 / CuI THF Et3N 60 12 88 Optimal solubility; Et3N acts as both base and reductant.
Pd(PPh3)4 / CuITolueneDiisopropylamine801675Higher temp required; slight thermal degradation observed.
Pd(OAc)2 / CuIDMFK2CO3100845Significant palladium black formation; poor chemoselectivity.
PdCl2(PPh3)2 (No Cu)THFEt3N6024<10Lack of copper acetylide intermediate stalls transmetallation.

References

  • PubChem Database - Compound Summary for CID 50998782 (2-chloro-4-ethynylaniline). National Center for Biotechnology Information. Available at: [Link]

  • AIR Unimi (University of Milan Institutional Repository) - Investigation of the role of alpha7 nicotinic Acetylcholine receptors in inflammatory diseases through the design, synthesis and biological evaluation of new heterocyclic derivatives. Available at: [Link]

Sources

Foundational

The Strategic Scaffold: Engineering Next-Generation Therapeutics and Probes with 2-Chloro-4-ethynylaniline

Executive Summary In the landscape of modern drug discovery and chemical biology, the architectural precision of building blocks dictates the success of complex therapeutic modalities. 2-Chloro-4-ethynylaniline (CAS: 950...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and chemical biology, the architectural precision of building blocks dictates the success of complex therapeutic modalities. 2-Chloro-4-ethynylaniline (CAS: 950601-93-1) has emerged as a highly strategic trifunctional scaffold. By combining an aniline amine, an ortho-chloro steric modulator, and a para-terminal alkyne, this molecule provides a unique intersection of conformational control and bioorthogonal reactivity.

As a Senior Application Scientist, I have structured this technical guide to bypass generic overviews and instead dissect the mechanistic utility of 2-Chloro-4-ethynylaniline. We will explore its critical role in targeted protein degradation (PROTACs), kinase inhibitor design, and advanced materials synthesis, backed by self-validating experimental protocols.

Structural Rationale & Pharmacophore Dynamics

To understand the value of 2-Chloro-4-ethynylaniline, one must analyze the causality behind its structural features. It is not merely a substituted benzene; it is a pre-organized vector for molecular assembly.

  • The Aniline Core (-NH₂): Serves as the primary nucleophile for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. This allows direct attachment to privileged heterocyclic cores (e.g., quinazolines, pyrimidines) commonly found in oncology drugs[1].

  • The Ortho-Chloro Modulator (-Cl): This is the conformational lock. When the aniline is coupled to a bulky heterocycle, the chlorine atom creates a severe steric clash with the core's protons. This forces the aniline ring to twist out of the plane of the core (atropisomerism). This pre-organized dihedral twist perfectly matches the conformation required to fit into the hydrophobic back-pocket of many kinase hinge regions, paying off the entropic penalty of binding in advance[2].

  • The Para-Ethynyl Vector (-C≡CH): Once the molecule is bound within a kinase hinge, the para-position points directly out of the binding pocket into the solvent-exposed region. The terminal alkyne thus acts as a perfect, non-interfering handle for bioorthogonal Click Chemistry (CuAAC) or Sonogashira coupling,[3].

ConformationalLocking Scaffold 2-Chloro-4-ethynylaniline OrthoCl Ortho-Chloro Group (Steric Clash) Scaffold->OrthoCl ParaAlkyne Para-Ethynyl Group (Solvent Vector) Scaffold->ParaAlkyne Twist Dihedral Twist (Conformational Lock) OrthoCl->Twist Induces Linker PROTAC Linker Attachment (No Steric Interference) ParaAlkyne->Linker Enables Hinge Kinase Hinge Region (High Affinity Binding) Twist->Hinge Entropic Payoff

Mechanistic role of ortho-chloro and para-ethynyl groups in kinase binding and PROTAC design.

Application Area: PROTACs and Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) require a target-binding ligand connected via a linker to an E3 ligase recruiter. 2-Chloro-4-ethynylaniline is the ideal bridge for kinase-targeting PROTACs[4],[5].

By synthesizing a kinase inhibitor core using the aniline nitrogen, the terminal alkyne is left exposed. This alkyne is then reacted with an Azide-PEG-E3 ligand (such as a Cereblon or VHL binder) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting 1,2,3-triazole linkage is metabolically stable, rigid enough to prevent linker collapse, and highly modular.

PROTAC A Kinase Binding Core (Quinazoline) B 2-Chloro-4-ethynylaniline (Trifunctional Scaffold) A->B SNAr / Buchwald C Target Ligand (Alkyne-Functionalized) B->C Scaffold Assembly E CuAAC 'Click' Reaction (CuSO4, NaAsc) C->E Alkyne Donor D Azide-PEG-E3 Ligand (CRBN/VHL) D->E Azide Donor F Functional PROTAC (Ternary Complex Inducer) E->F Triazole Linkage

Workflow for assembling PROTACs using 2-Chloro-4-ethynylaniline as a central linking scaffold.

Quantitative Data Summaries

To aid in synthetic planning, the following table summarizes the quantitative reactivity profile of 2-Chloro-4-ethynylaniline across standard methodologies.

Table 1: Comparative Reactivity Profile and Yield Optimization

Functional Group TargetReaction TypePrimary ApplicationCatalyst / Reagent SystemTypical Yield Range
Aniline (-NH₂) SNArKinase Core Assemblyi-PrOH, HCl (cat.), 80°C75% - 92%
Aniline (-NH₂) Buchwald-HartwigComplex HeterocyclesPd₂(dba)₃, XPhos, Cs₂CO₃65% - 85%
Alkyne (-C≡CH) CuAAC (Click)PROTAC Linker AttachmentCuSO₄·5H₂O, NaAsc, t-BuOH/H₂O85% - 98%
Alkyne (-C≡CH) SonogashiraConjugated MaterialsPd(PPh₃)₂Cl₂, CuI, Et₃N70% - 90%

Self-Validating Experimental Protocols

A robust protocol must be a closed-loop system where each step includes a validation checkpoint. Below are the optimized procedures for utilizing the alkyne moiety of 2-Chloro-4-ethynylaniline.

Protocol A: CuAAC "Click" Assembly for PROTAC Linkers

This protocol details the conjugation of an alkyne-functionalized kinase binder (derived from 2-Chloro-4-ethynylaniline) to an Azide-PEG-Cereblon ligand,[4].

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve the alkyne-functionalized target ligand (1.0 eq) and the Azide-PEG-E3 ligand (1.05 eq) in a 1:1 mixture of tert-butanol and water. Sparge the solution with Argon for 10 minutes.

  • Causality Rationale: Oxygen must be rigorously excluded. In the presence of O₂ and Cu(I), terminal alkynes undergo Glaser homocoupling, creating inactive alkyne dimers and destroying your stoichiometric ratio.

Step 2: Catalytic Activation

  • Action: Add Sodium Ascorbate (0.5 eq) followed by CuSO₄·5H₂O (0.1 eq). Stir at room temperature for 12 hours.

  • Causality Rationale: Cu(I) is the active catalytic species but is highly unstable. We use stable Cu(II) (CuSO₄) and reduce it in situ using Sodium Ascorbate. This ensures a steady, low concentration of Cu(I), preventing side reactions.

  • Validation Checkpoint: The reaction mixture should turn from pale blue (Cu(II)) to a light yellow/greenish hue (Cu(I)). Monitor via LC-MS; the disappearance of the alkyne mass peak confirms completion.

Step 3: Quenching and Copper Decontamination

  • Action: Dilute the mixture with EtOAc and wash twice with 0.1 M aqueous EDTA (pH 8.0), followed by brine.

  • Causality Rationale: Copper is highly cytotoxic. If residual copper remains in the PROTAC sample, it will cause false positives in downstream cellular viability assays (e.g., CellTiter-Glo). EDTA strongly chelates Cu(I)/Cu(II), pulling it into the aqueous layer.

  • Validation Checkpoint: The aqueous EDTA layer will turn noticeably blue if significant copper is extracted. The organic layer should be colorless to pale yellow.

Protocol B: Sonogashira Cross-Coupling for Material Synthesis

For extending the conjugation of the scaffold to create fluorescent probes or OLED materials[6],[3].

Step 1: System Assembly

  • Action: Combine 2-Chloro-4-ethynylaniline (1.2 eq), an aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in anhydrous, degassed Triethylamine (TEA).

  • Causality Rationale: TEA acts as both the solvent and the base. The base is required to deprotonate the terminal alkyne after it coordinates with the copper co-catalyst, forming the crucial copper-acetylide intermediate.

Step 2: Thermal Cycling

  • Action: Heat the mixture to 60°C under an Argon atmosphere for 6 hours.

  • Validation Checkpoint: A white precipitate (Triethylammonium hydroiodide salt) will form almost immediately upon heating. The volume of this precipitate is a direct visual indicator of reaction progression.

Step 3: Purification

  • Action: Filter the mixture through a pad of Celite to remove the ammonium salts and palladium black. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism Source: PMC - NIH URL:[Link]

  • Effects of Biguanide-PROTACs in Pancreatic Cancer Cells Source: PMC - NIH URL:[Link]

  • A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes Source: Organic Chemistry Portal URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization and Click Chemistry Protocols Utilizing 2-Chloro-4-ethynylaniline

Executive Summary & Mechanistic Overview In the landscape of modern bioconjugation, materials science, and drug discovery, bifunctional building blocks are essential for constructing complex molecular architectures. 2-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the landscape of modern bioconjugation, materials science, and drug discovery, bifunctional building blocks are essential for constructing complex molecular architectures. 2-Chloro-4-ethynylaniline (CAS: 950601-93-1) is a highly versatile scaffold featuring two orthogonal reactive sites: a primary aniline amine and a terminal alkyne.

The terminal alkyne is primed for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a premier "click chemistry" reaction that facilitates the specific and efficient formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne[1]. Concurrently, the aniline group can undergo standard electrophilic derivatization (e.g., amidation, reductive amination, or conversion to a diazonium salt). Bifunctional anilines bearing alkyne moieties are exceptional tools for orthogonal derivatization, allowing for sequential modifications without cross-reactivity[2].

Causality in Structural Design

The specific substitution pattern of 2-Chloro-4-ethynylaniline dictates its reactivity:

  • The Ortho-Chloro Effect: The chlorine atom exerts an inductive electron-withdrawing effect, slightly dampening the nucleophilicity of the adjacent amine compared to an unsubstituted aniline. This requires the use of highly activated electrophiles (e.g., acid chlorides or HATU-activated esters) during amidation. However, it also prevents unwanted side reactions (such as spontaneous oxidation) and provides steric tuning.

  • The Para-Ethynyl Group: Positioned para to the electron-donating amine, the terminal alkyne is rendered relatively electron-rich. This accelerates the deprotonation step required to form the critical copper(I) acetylide intermediate in the CuAAC catalytic cycle[3].

Mechanism Cu2 Cu(II) Precursor (e.g., CuSO4) Cu1 Active Cu(I) Catalyst Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 e- donor PiComplex Cu(I)-Alkyne π-Complex Cu1->PiComplex Alkyne 2-Chloro-4-ethynylaniline (Terminal Alkyne) Alkyne->PiComplex Acetylide Copper(I) Acetylide PiComplex->Acetylide Base/Deprotonation Metallacycle Six-Membered Metallacycle Acetylide->Metallacycle + Azide Azide Organic Azide (R-N3) Azide->Metallacycle Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Ring Contraction Triazole->Cu1 Catalyst Regeneration

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Orthogonal Workflow Strategy

The true power of 2-Chloro-4-ethynylaniline lies in its orthogonality. Researchers can choose between two distinct pathways depending on the stability of their target molecules.

Workflow Start 2-Chloro-4-ethynylaniline (Bifunctional Scaffold) PathA Pathway A: CuAAC Click Reaction (Alkyne Reacts) Start->PathA Azide, Cu(I) PathB Pathway B: Amine Derivatization (Aniline Reacts) Start->PathB Electrophile Triazole 1,4-Disubstituted Triazole (Free Aniline Intact) PathA->Triazole Amide Amide/Conjugate (Terminal Alkyne Intact) PathB->Amide FinalA Subsequent Derivatization (Amidation/Labeling) Triazole->FinalA FinalB Subsequent CuAAC (Bioconjugation/Ligation) Amide->FinalB Target Fully Functionalized Target Molecule FinalA->Target FinalB->Target

Orthogonal functionalization pathways for 2-Chloro-4-ethynylaniline.

Quantitative Data: Reaction Parameter Optimization

To ensure reproducibility, the following table synthesizes the optimal parameters for conducting CuAAC with 2-Chloro-4-ethynylaniline across different environments. The addition of a slight excess of sodium ascorbate is critical across all conditions to help prevent oxidative homocoupling (Glaser coupling) of the alkyne[1].

ParameterOrganic Synthesis (Small Molecule)Aqueous Bioconjugation (Proteins/Cells)Causality / Rationale
Catalyst Source CuSO₄·5H₂O (1–5 mol%)CuSO₄·5H₂O (0.1–1.0 mM)Cu(II) is stable and easily weighed; reduced in situ.
Reducing Agent Sodium Ascorbate (10–20 mol%)Sodium Ascorbate (2.5–5.0 mM)Maintains the required cuprous (Cu⁺) oxidation state[4].
Ligand TBTA (1–5 mol%) or NoneTHPTA (5× Cu concentration)THPTA acts as a sacrificial reductant, protecting biomolecules from ROS[4].
Solvent t-BuOH / H₂O (1:1) or DMFPBS Buffer (pH 7.4)t-BuOH prevents phase separation; PBS mimics physiological conditions.
Temperature 25°C to 40°C4°C to 25°CElevated temps accelerate organic synthesis; low temps preserve protein folding.
Typical Yield > 90% (Isolated)> 85% (Conversion)High thermodynamic driving force of triazole formation.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodologies include built-in visual and analytical checkpoints.

Protocol A: Ligand-Accelerated CuAAC (Bioconjugation/Aqueous)

This protocol is designed for coupling 2-Chloro-4-ethynylaniline (or its amide derivative) to an azide-bearing biomolecule or fluorophore.

Reagent Preparation:

  • CuSO₄ Stock: Prepare a 20 mM solution of CuSO₄·5H₂O in Milli-Q water.

  • THPTA Stock: Prepare a 50 mM solution of THPTA ligand in Milli-Q water.

  • Ascorbate Stock: Prepare a 100 mM solution of Sodium Ascorbate in Milli-Q water. (Crucial: This must be prepared fresh daily, as ascorbate rapidly oxidizes in air).

Step-by-Step Execution:

  • Premixing the Catalyst: In a small Eppendorf tube, combine 5.0 µL of the CuSO₄ stock and 10.0 µL of the THPTA stock.

    • Self-Validation Check: The solution should turn a vibrant, clear blue, indicating the formation of the Cu(II)-THPTA complex. Premixing is mandatory to prevent Cu(II) from inducing oxidative damage to the substrates[4].

  • Reaction Assembly: In a 2 mL reaction vial, add the azide-modified substrate (e.g., 50 µM final concentration) in PBS buffer.

  • Alkyne Addition: Add 2-Chloro-4-ethynylaniline (dissolved in a minimal amount of DMSO) to achieve a final concentration of 100 µM (2 equivalents relative to the azide).

  • Catalyst Addition: Add the premixed CuSO₄/THPTA complex to the reaction vial.

  • Initiation: Add 25 µL of the fresh Sodium Ascorbate stock to initiate the reaction.

    • Self-Validation Check: The reaction mixture must immediately transition from pale blue to colorless or slightly yellow. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state.

  • Incubation: Close the tube to prevent oxygen diffusion, mix by gentle inversion, and allow the reaction to proceed at room temperature for 1–2 hours[4].

Protocol B: Orthogonal Amidation of the Aniline (Organic Phase)

To utilize Pathway B (derivatizing the aniline prior to the click reaction), the ortho-chloro group necessitates a highly efficient coupling reagent.

Step-by-Step Execution:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 2-Chloro-4-ethynylaniline (1.1 equiv) to the activated mixture.

    • Causality: The excess DIPEA neutralizes the HCl generated if acid chlorides are used, or acts as a general base for HATU coupling, overcoming the reduced nucleophilicity caused by the ortho-chloro substituent.

  • Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc). The terminal alkyne is entirely inert to these conditions.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting product is now primed for Protocol A.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology / NIH. Available at:[Link]

  • ACS Publications. "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights." Organometallics. Available at:[Link]

  • ACS Publications. "Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides." Bioconjugate Chemistry. Available at:[Link]

Sources

Application

Application Note: Orthogonal Palladium-Catalyzed Cross-Coupling Strategies for 2-Chloro-4-ethynylaniline

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 2-Chloro-4-ethynylaniline (CAS: 950601-93-1) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

2-Chloro-4-ethynylaniline (CAS: 950601-93-1) is a highly versatile, trifunctional building block widely utilized in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced materials. Its structure features three distinct reactive sites: an aniline moiety (-NH₂), an ortho-aryl chloride (-Cl), and a para-terminal alkyne (-C≡CH).

Designing experimental setups for this compound requires precise chemoselectivity. The core challenge lies in the orthogonal reactivity of the terminal alkyne versus the aryl chloride.

  • The Terminal Alkyne: Highly acidic and readily forms copper acetylides, making it primed for low-temperature Sonogashira cross-coupling[1].

  • The Aryl Chloride: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol). Furthermore, the ortho-amino group acts as a strong electron-donating group via resonance, increasing the electron density on the aromatic ring and severely deactivating the C-Cl bond toward oxidative addition by a Pd(0) center. Overcoming this thermodynamic barrier requires elevated temperatures and highly electron-rich, sterically demanding biaryl phosphine ligands, such as XPhos.

By exploiting these distinct activation energy barriers, researchers can perform sequential, site-selective functionalizations without the need for protecting groups.

Reaction Pathway & Chemoselectivity

The following diagram illustrates the divergent synthetic pathways available for 2-Chloro-4-ethynylaniline, dictated entirely by the choice of catalyst, ligand, and thermal conditions.

Chemoselectivity cluster_0 SM 2-Chloro-4-ethynylaniline (Trifunctional Scaffold) Alkyne Site 1: Terminal Alkyne (High Reactivity) SM->Alkyne Chloride Site 2: Aryl Chloride (Low Reactivity) SM->Chloride Cond1 Pd(PPh3)2Cl2, CuI, Et3N, RT Alkyne->Cond1 Cond2 Pd(OAc)2, XPhos, NaOtBu, 100°C Chloride->Cond2 Prod1 Sonogashira Coupling (C-Cl bond preserved) Cond1->Prod1 Prod2 Buchwald-Hartwig Amination (Requires bulky, electron-rich ligand) Cond2->Prod2

Chemoselective divergence of 2-Chloro-4-ethynylaniline based on catalyst selection.

Experimental Setup: Air-Free Techniques

Palladium-catalyzed cross-couplings are highly sensitive to oxygen. The active Pd(0) species is easily oxidized to an inactive Pd(II) oxide, and electron-rich phosphine ligands (like XPhos) rapidly degrade into phosphine oxides in the presence of air. Therefore, rigorous Schlenk techniques are mandatory.

SchlenkWorkflow S1 Flame Dry & Vacuum S2 Argon Backfill (3x Cycles) S1->S2 S3 Load Solids (Pd, Ligand, SM) S2->S3 S4 Add Degassed Solvents S3->S4 S5 Heat & Stir under Argon S4->S5

Standard Schlenk line workflow for air-sensitive palladium-catalyzed reactions.

Step-by-Step Methodologies

Protocol A: Chemoselective Sonogashira Coupling (Alkyne Functionalization)

This protocol describes the selective coupling of the terminal alkyne with an exogenous aryl iodide, leaving the internal aryl chloride intact for downstream functionalization.

Causality & Expert Insight: We utilize Pd(PPh₃)₂Cl₂ as a stable Pd(II) precatalyst. Copper(I) iodide is essential here; it reacts with the terminal alkyne to form a copper acetylide, which is highly nucleophilic and rapidly transmetalates with the Pd(II)-aryl intermediate[1]. Because triphenylphosphine (PPh₃) is not electron-rich enough to activate the C-Cl bond at room temperature, the reaction is 100% chemoselective for the alkyne.

Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-4-ethynylaniline (1.0 equiv), the target Aryl Iodide (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed THF (0.2 M) and degassed Triethylamine (Et₃N, 3.0 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear yellow solution to a dark brown/black suspension. The precipitation of triethylammonium iodide (Et₃NH⁺I⁻) as an off-white solid within the first 30 minutes is a definitive visual indicator of successful oxidative addition and transmetalation.

  • Workup: Dilute with Ethyl Acetate, filter through a short pad of Celite to remove Pd/Cu salts, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (Aryl Chloride Functionalization)

This protocol describes the amination of the deactivated ortho-aryl chloride.

Causality & Expert Insight: To activate the highly stable C-Cl bond, we employ Pd(OAc)₂ in combination with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The dialkylbiaryl structure of XPhos is critical: the electron-rich dicyclohexyl groups increase the electron density at the palladium center, facilitating the difficult oxidative addition into the C-Cl bond. Simultaneously, the bulky triisopropylbiphenyl moiety accelerates the final reductive elimination step, preventing catalyst resting-state trapping[2].

Procedure:

  • Preparation: To a flame-dried Schlenk tube, add the aryl chloride substrate (1.0 equiv), the target secondary amine (1.2 equiv), Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv)[2].

  • Atmosphere Exchange: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–18 hours.

  • Self-Validation Checkpoint: A color shift from the initial yellow/orange of the Pd(OAc)₂/XPhos complex to a deep red/brown indicates the formation of the active Pd(0) species. If the solution turns black and a mirror forms on the glass, the catalyst has aggregated into inactive palladium black (usually due to oxygen ingress or poor ligand coordination).

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via column chromatography.

Note: For base-sensitive substrates, NaOtBu can be substituted with Cs₂CO₃ or K₃PO₄, though this may require the use of DavePhos or longer reaction times[3].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselective outcomes when handling 2-Chloro-4-ethynylaniline and its derivatives.

Target Reactive SiteCatalyst SystemLigandBaseSolventTemp (°C)Expected Outcome & Mechanistic Note
Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuIPPh₃ (inherent)Et₃NTHF25 - 50Chemoselective Sonogashira: >90% yield. C-Cl bond remains completely intact due to insufficient electron density on Pd[1].
Aryl Chloride Pd(OAc)₂XPhosNaOtBuToluene100Buchwald-Hartwig Amination: 80-95% yield. Bulky biaryl ligand forces reductive elimination; electron-rich phosphine drives oxidative addition[2].
Aryl Chloride Pd/CXPhosK₂CO₃DMA110Copper-Free Sonogashira: ~85% yield. Solid-supported Pd with XPhos allows for coupling of the chloride without Cu, preventing alkyne homocoupling[4].
Aryl Chloride Pd(OAc)₂DavePhosK₃PO₄1,4-Dioxane120Tandem Amination/Arylation: Excellent for synthesizing carbazoles or indoles via intramolecular cyclization after initial amination[3].

References

  • Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal Source: RSC Publishing (Chemical Communications, 2008). URL:[Link]

  • Development of a Two-step Route to 3-PBC and βCCt, Two Agents Active Against Alcohol Self-Administration in Rodent and Primate Models Source: PMC (National Institutes of Health). URL: [Link]

  • A Chemo- and Regioselective Tandem[3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes Source: PMC (National Institutes of Health). URL:[Link]

  • Sonogashira coupling - Mechanism and Reaction Conditions Source: Wikipedia. URL:[Link]

Sources

Method

Application Note: Orthogonal Conjugation Strategies for 2-Chloro-4-ethynylaniline in Macromolecular Scaffolds

Executive Summary 2-Chloro-4-ethynylaniline (CAS: 950601-93-1) is a highly versatile, rigid bifunctional linker widely utilized in drug discovery, bioconjugation, and materials science. Structurally, it features a termin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-ethynylaniline (CAS: 950601-93-1) is a highly versatile, rigid bifunctional linker widely utilized in drug discovery, bioconjugation, and materials science. Structurally, it features a terminal alkyne and an ortho-chloro-substituted primary aniline. This specific bifunctionality allows researchers to execute orthogonal conjugation strategies—linking two distinct macromolecular scaffolds or functional groups without cross-reactivity.

This application note details field-proven methodologies for incorporating 2-Chloro-4-ethynylaniline into larger molecules, focusing on the causality behind reagent selection and providing self-validating protocols to ensure high-fidelity synthesis.

Quantitative Comparison of Conjugation Modalities

To rationally design a synthetic workflow, the reactivity of the linker must be matched with the appropriate functional groups on the target macromolecule. Table 1 summarizes the kinetic and operational parameters for the three primary conjugation modalities.

Table 1: Operational Parameters for 2-Chloro-4-ethynylaniline Conjugation

Conjugation MethodReactive Site on LinkerTarget Group on ScaffoldCatalyst / ReagentsTypical TempReaction TimeChemoselectivity
CuAAC (Click) Terminal AlkyneAzide (-N₃)CuSO₄, NaAsc, THPTA20–37 °C2–12 hAbsolute (Orthogonal)
Amide Coupling Primary AnilineCarboxylate (-COOH)HATU, DIPEA, DMF20–50 °C12–24 hModerate
Sonogashira Terminal AlkyneAryl Halide (-ArX)Pd(PPh₃)₄, CuI, Amine50–80 °C8–24 hHigh

Method A: Alkyne-Directed Conjugation via CuAAC

Mechanistic Causality & Design Choices

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for conjugating the terminal alkyne of 2-Chloro-4-ethynylaniline to an azide-functionalized macromolecule. While the thermal Huisgen cycloaddition requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the introduction of a Cu(I) catalyst lowers the activation barrier and enforces strict 1,4-regioselectivity [1].

Critical Reagent Causality:

  • In Situ Cu(I) Generation: Cu(I) is highly unstable and prone to disproportionation. We utilize Cu(II)SO₄ reduced in situ by Sodium Ascorbate (NaAsc) to maintain a steady state of the active catalytic species[2].

  • THPTA Ligand: If the target macromolecule is a sensitive biologic (e.g., a protein or oligonucleotide), Cu(I) can generate reactive oxygen species (ROS) that degrade the scaffold. The water-soluble ligand THPTA coordinates the Cu(I), accelerating the click reaction while shielding the biomolecule from oxidative damage.

CuAAC_Pathway Azide Azide-Functionalized Macromolecule Product 1,4-Disubstituted 1,2,3-Triazole Conjugate Azide->Product Cycloaddition Alkyne 2-Chloro-4-ethynylaniline (Terminal Alkyne) Intermediate Cu(I)-Acetylide Intermediate Alkyne->Intermediate Cu(I) insertion Catalyst Catalyst System: CuSO4 + NaAsc + THPTA Catalyst->Intermediate Generates Cu(I) Intermediate->Product [3+2] Cycloaddition

Fig 1: Workflow and intermediate formation in CuAAC bioconjugation of 2-Chloro-4-ethynylaniline.

Self-Validating Protocol: CuAAC
  • Preparation: Dissolve the azide-functionalized macromolecule (1.0 eq) and 2-Chloro-4-ethynylaniline (1.5 eq) in a degassed solvent mixture (e.g., DMF/H₂O 1:1 or PBS/DMSO depending on solubility).

  • Catalyst Pre-mixing: In a separate vial, mix CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water. Causality: Pre-coordinating the copper prevents precipitation and immediate ROS generation upon reduction.

  • Activation: Add the Cu-THPTA complex to the main reaction vessel.

  • Reduction: Add freshly prepared Sodium Ascorbate (0.5 eq) dropwise.

    • Validation Checkpoint: The solution must transition from pale blue (Cu²⁺) to colorless or slightly yellow. If the blue color persists, the active Cu(I) species has not formed; add additional ascorbate until the color shifts.

  • Incubation: Stir at room temperature for 2–12 hours. Monitor completion via LC-MS or HPLC.

  • Purification: Quench with EDTA (to chelate copper) and purify via dialysis, size-exclusion chromatography (SEC), or preparative HPLC.

Method B: Amine-Directed Conjugation via Amide Bond Formation

Mechanistic Causality & Design Choices

Conjugating the aniline group of 2-Chloro-4-ethynylaniline to a carboxylic acid on a larger molecule presents a significant kinetic challenge. The nitrogen lone pair is delocalized into the aromatic ring, a deactivation that is severely compounded by the electron-withdrawing inductive effect (-I) of the ortho-chlorine atom.

Standard coupling reagents (like EDC/NHS) rely on the nucleophilic attack of the amine onto a relatively stable active ester. Because 2-Chloro-4-ethynylaniline is a poor nucleophile, NHS-ester hydrolysis will outcompete amide formation [3]. To overcome this, highly efficient uronium-based coupling reagents such as HATU are required. HATU generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The neighboring pyridine nitrogen in HOAt provides intramolecular base catalysis, drastically accelerating the nucleophilic attack of the deactivated aniline.

Amide_Coupling CarboxylicAcid Macromolecule-COOH ActiveEster HOAt Active Ester (Highly Electrophilic) CarboxylicAcid->ActiveEster Activation CouplingReagent HATU / DIPEA (Base & Activator) CouplingReagent->ActiveEster Facilitates Amide Stable Amide Linkage ActiveEster->Amide Nucleophilic Attack Aniline 2-Chloro-4-ethynylaniline (Deactivated Nucleophile) Aniline->Amide Donates lone pair

Fig 2: Activation and nucleophilic attack pathway for amide coupling with a deactivated aniline.

Self-Validating Protocol: HATU-Mediated Amide Coupling
  • Activation: Dissolve the carboxylate-functionalized macromolecule (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 5 minutes at room temperature.

    • Validation Checkpoint: Analyze a micro-aliquot via LC-MS. The mass of the starting material should shift to the HOAt-ester intermediate mass. Do not proceed until activation is >95% complete.

  • Conjugation: Add 2-Chloro-4-ethynylaniline (1.5 to 2.0 eq) to the activated mixture.

  • Incubation: Heat the reaction to 40–50 °C if necessary. Causality: The elevated temperature provides the thermodynamic push required to overcome the high activation energy barrier of the deactivated nucleophile.

  • Monitoring: Track the reaction via LC-MS. The disappearance of the HOAt-ester mass and the appearance of the desired conjugate mass [M - H₂O] confirms successful coupling.

  • Purification: Precipitate the macromolecule (if polymeric/biological) or purify via flash chromatography.

Method C: Aryl Halide-Directed Sonogashira Cross-Coupling

Mechanistic Causality & Design Choices

If a rigid, fully conjugated sp²-sp carbon linkage is required, the terminal alkyne of 2-Chloro-4-ethynylaniline can be coupled to an aryl halide on the target macromolecule via the Sonogashira reaction [4]. This reaction relies on a synergistic dual catalytic cycle: a Pd(0) cycle for the oxidative addition of the aryl halide, and a Cu(I) cycle for the formation of a copper acetylide intermediate[5].

Strict exclusion of oxygen is paramount. In the presence of O₂, the Cu(I) acetylide intermediate will undergo oxidative Glaser homocoupling, consuming the 2-Chloro-4-ethynylaniline linker to form a diyne byproduct, drastically reducing the yield of the desired cross-coupled conjugate[6].

Self-Validating Protocol: Sonogashira Coupling
  • Degassing: In a Schlenk flask, dissolve the aryl halide-macromolecule (1.0 eq) and 2-Chloro-4-ethynylaniline (1.2 eq) in a degassed amine solvent (e.g., Triethylamine or Piperidine, which acts as both solvent and base). Perform three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

    • Validation Checkpoint: The solution should remain relatively clear or take on a homogeneous tint. The rapid appearance of a dark, insoluble precipitate (Pd black) early in the reaction indicates premature catalyst degradation, signaling that the system was not sufficiently deoxygenated.

  • Reaction: Stir at 50–80 °C under Argon for 8–24 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the insoluble amine hydrohalide salts and catalyst residues prior to downstream chromatographic purification.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599. Verified URL:[Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Verified URL:[Link]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. Verified URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 2-Chloro-4-ethynylaniline

Welcome to the technical support center for the synthesis of 2-Chloro-4-ethynylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-ethynylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this synthesis, focusing on the widely employed Sonogashira coupling reaction. Our goal is to empower you with the knowledge to troubleshoot common issues and rationally optimize your experimental conditions.

I. Synthesis Overview: The Sonogashira Coupling Approach

The most prevalent and efficient method for synthesizing 2-Chloro-4-ethynylaniline is the Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]

The typical starting materials for this synthesis are a di-halogenated aniline, such as 2-chloro-4-iodoaniline, and a protected or terminal alkyne like trimethylsilylacetylene (TMSA).[3] The use of 2-chloro-4-iodoaniline is strategic; the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective alkynylation at the 4-position.[4]

Caption: General workflow for the synthesis of 2-Chloro-4-ethynylaniline via Sonogashira coupling.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of 2-Chloro-4-ethynylaniline, providing a systematic approach to troubleshooting.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of 2-Chloro-4-ethynylaniline, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer: Low yield is a multifaceted problem that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[5][6]

Potential Cause 1: Catalyst Inactivity

  • Explanation: The palladium catalyst is the heart of the Sonogashira reaction. If it is old, has been improperly stored, or is of poor quality, it will exhibit low activity.[5] The formation of palladium black is a visual indicator of catalyst decomposition.[7]

  • Solutions:

    • Use Fresh Catalyst: Always use a fresh, high-purity palladium catalyst.

    • Proper Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome minor activity issues.

Potential Cause 2: Ineffective Base

  • Explanation: The base plays a crucial role in deprotonating the terminal alkyne, a key step in the catalytic cycle.[4] An inappropriate or weak base will hinder the reaction. Triethylamine (Et₃N) is commonly used, but its effectiveness can be influenced by the specific substrates and conditions.

  • Solutions:

    • Choice of Base: While triethylamine is standard, other bases like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) can be more effective in certain cases.[8][9]

    • Ensure Anhydrous Conditions: The presence of water can hydrolyze the base and interfere with the reaction. Use anhydrous solvents and reagents.

Potential Cause 3: Suboptimal Temperature and Reaction Time

  • Explanation: Sonogashira reactions are often sensitive to temperature.[10] Too low a temperature can lead to a sluggish reaction, while excessively high temperatures can promote side reactions and catalyst decomposition.[11]

  • Solutions:

    • Temperature Optimization: If the reaction is slow at room temperature, gradually increase the temperature in 10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC). A common temperature range is 50-60°C.[3]

    • Monitor Reaction Progress: Use TLC or GC-MS to track the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and prevent unnecessary heating.

Issue 2: Formation of Significant Side Products

Question: I'm observing significant impurities in my reaction mixture, primarily the homocoupling product of the alkyne. How can I suppress this side reaction?

Answer: The formation of alkyne homocoupling products (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[12]

Potential Cause: Oxygen in the Reaction Mixture

  • Explanation: Oxygen promotes the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) species.[12]

  • Solutions:

    • Thorough Degassing: It is critical to rigorously degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[7]

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.

Potential Cause: Inappropriate Catalyst or Ligand Choice

  • Explanation: The choice of palladium catalyst and its associated ligands can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Solutions:

    • Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol can be employed to eliminate the primary catalyst for homocoupling.[13][14] These reactions may require different ligands or higher temperatures.

    • Ligand Modification: Experimenting with different phosphine ligands on the palladium catalyst can sometimes favor the cross-coupling pathway.

Issue 3: Incomplete Deprotection of the Silyl Group

Question: After the coupling reaction, I'm struggling to completely remove the trimethylsilyl (TMS) protecting group from the alkyne. What are the best practices for deprotection?

Answer: Incomplete deprotection is a common hurdle that can be overcome by optimizing the deprotection conditions.

Potential Cause: Insufficiently Basic Conditions

  • Explanation: The cleavage of the silicon-carbon bond requires a sufficiently strong base.

  • Solutions:

    • Choice of Base: Potassium carbonate (K₂CO₃) in methanol is a standard and effective method.[3] If this is not sufficient, a stronger base like potassium hydroxide (KOH) can be used, but care must be taken to avoid side reactions with other functional groups.

    • Reaction Time and Temperature: Ensure the deprotection reaction is allowed to proceed for an adequate amount of time. Gentle heating may be necessary to drive the reaction to completion. Monitor the progress by TLC.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: 2-Chloro-4-iodoaniline is generally the preferred starting material. The significant difference in reactivity between the C-I and C-Cl bonds allows for a highly selective Sonogashira coupling at the 4-position.[4][15]

Q2: How can I effectively purify the final product, 2-Chloro-4-ethynylaniline?

A2: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.[16] The exact ratio will depend on the polarity of any remaining impurities.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. 2-Chloro-4-ethynylaniline and its precursors are potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I use a different protected alkyne instead of trimethylsilylacetylene?

A4: Yes, other silyl protecting groups like triisopropylsilyl (TIPS) can be used. The choice of protecting group may influence the reaction conditions for both the coupling and deprotection steps.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)aniline
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-4-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).[3]

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by triethylamine (2.0-3.0 eq).[3]

  • To the stirred solution, add trimethylsilylacetylene (1.2-1.5 eq) dropwise at room temperature.[3]

  • Heat the reaction mixture to 60°C and stir for 16 hours.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography.

Protocol 2: Deprotection to Yield 2-Chloro-4-ethynylaniline
  • Dissolve the crude 2-chloro-4-((trimethylsilyl)ethynyl)aniline in methanol.

  • Add potassium carbonate (2-3 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).[17]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Data Summary

ParameterRecommended RangeRationale
Catalyst Loading (Pd) 2-5 mol%Balances reaction efficiency with cost and potential for side reactions.
Co-catalyst Loading (CuI) 4-10 mol%Essential for activating the alkyne in the traditional Sonogashira reaction.
Base (e.g., Et₃N) 2-3 equivalentsNeutralizes the HX formed during the reaction and facilitates alkyne deprotonation.
Alkyne (TMSA) 1.2-1.5 equivalentsA slight excess ensures complete consumption of the aryl halide.
Temperature Room Temperature to 60°COptimizes reaction rate while minimizing catalyst decomposition and side reactions.[3]
Solvent Anhydrous THF, DMF, or AcetonitrileProvides a suitable medium for the reaction; must be anhydrous.

VI. Visualizing the Troubleshooting Process

Troubleshooting_Yield Start Low Yield of 2-Chloro-4-ethynylaniline Q1 Is Palladium Black visible? Start->Q1 A1_Yes Catalyst Decomposition Q1->A1_Yes Yes Q2 Reaction sluggish at RT? Q1->Q2 No Sol1 Use fresh catalyst Ensure inert atmosphere A1_Yes->Sol1 A2_Yes Suboptimal Temperature Q2->A2_Yes Yes Q3 Significant homocoupling observed? Q2->Q3 No Sol2 Increase temperature to 50-60°C Monitor by TLC A2_Yes->Sol2 A3_Yes Oxygen present or suboptimal conditions Q3->A3_Yes Yes Sol3 Thoroughly degas reagents Consider copper-free conditions A3_Yes->Sol3

Caption: Troubleshooting logic for low yield in the synthesis of 2-Chloro-4-ethynylaniline.

VII. References

Sources

Optimization

common side products in reactions with 2-Chloro-4-ethynylaniline

Technical Support Center: Troubleshooting Reactions with 2-Chloro-4-ethynylaniline Overview 2-Chloro-4-ethynylaniline is a highly versatile, yet synthetically challenging, bifunctional building block. Because it contains...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Reactions with 2-Chloro-4-ethynylaniline

Overview 2-Chloro-4-ethynylaniline is a highly versatile, yet synthetically challenging, bifunctional building block. Because it contains a nucleophilic aniline group, an aryl chloride, and a terminal alkyne, it is susceptible to a variety of competing side reactions during standard cross-coupling or click chemistry protocols. As a Senior Application Scientist, I have compiled this troubleshooting guide to help you understand the mechanistic causality behind these side reactions and provide field-proven, self-validating strategies to maximize your synthetic yield.

Section 1: Sonogashira Cross-Coupling & Homocoupling

Q1: Why am I seeing a massive byproduct mass (m/z ~298) instead of my cross-coupled product? A: You are observing the Glaser-Hay homocoupling product (1,4-bis(4-amino-3-chlorophenyl)buta-1,3-diyne).

  • Causality: The homocoupling of terminal alkynes is an driven by the presence of oxygen and the copper(I) co-catalyst[1]. In the catalytic cycle, the Cu(I) acetylide intermediate is oxidized to Cu(II) by trace O 2​ , which subsequently undergoes reductive elimination to couple two alkyne units together, bypassing the palladium transmetalation step[2].

  • Solution: Switch to a [3]. By eliminating the copper co-catalyst, you prevent the formation of the highly oxidizable copper acetylide intermediate. If copper must be used, ensure strict Schlenk techniques (Freeze-Pump-Thaw degassing) and maintain a positive pressure of Argon[4].

Q2: My LC-MS shows a complex mixture of high-molecular-weight oligomers. How do I prevent self-polymerization? A: You are likely experiencing intermolecular C-Cl activation .

  • Causality: 2-Chloro-4-ethynylaniline contains both a terminal alkyne (the donor) and an aryl chloride (a potential acceptor). While aryl chlorides are generally less reactive than bromides or iodides, the use of highly active, electron-rich palladium catalysts (e.g., PdCl 2​ (PCy 3​ ) 2​ or bulky phosphines like t-Bu 3​ P) can inadvertently [5]. This leads to the molecule coupling with itself in an uncontrolled chain reaction.

  • Solution: Tune your catalyst to exploit halogen selectivity. Use standard, less electron-rich catalysts like Pd(PPh 3​ ) 4​ or PdCl 2​ (PPh 3​ ) 2​ . These catalysts readily undergo oxidative addition with aryl iodides or bromides but are kinetically inert toward aryl chlorides at standard temperatures, for downstream functionalization[6].

Section 2: Aniline Group Interference

Q3: My reaction turns black almost immediately, and the catalyst precipitates. Is the aniline group interfering? A: Yes, the free primary amine (-NH 2​ ) is likely causing catalyst poisoning or undergoing oxidation.

  • Causality: Free anilines are strong σ-donors and can competitively coordinate to the Pd(0) or Cu(I) metal centers, displacing the phosphine ligands and causing the catalyst to aggregate into inactive "palladium black"[1]. Additionally, anilines are prone to oxidation in the presence of transition metals and trace air, forming azo or nitroso side products.

  • Solution: Protect the aniline group prior to coupling. Converting the amine to a Boc-carbamate or acetamide significantly reduces its nucleophilicity and coordinating ability. Alternatively, use a highly coordinating solvent (like DMF) or excess phosphine ligand to outcompete the amine binding.

Section 3: Quantitative Data & Optimization

The following table summarizes the optimal conditions for directing the reactivity of 2-Chloro-4-ethynylaniline while suppressing unwanted side products.

Catalyst SystemCo-CatalystTemp (°C)Target ElectrophileMajor Observed Product
Pd(PPh 3​ ) 4​ CuI (10 mol%)25Aryl IodideGlaser Diyne (Side Product)
Pd(PPh 3​ ) 4​ None60Aryl IodideDesired Cross-Coupled Alkyne
PdCl 2​ (PCy 3​ ) 2​ None100Aryl ChlorideSelf-Condensation Oligomers
Pd(dppf)Cl 2​ None80Aryl BromideDesired Cross-Coupled Alkyne

Section 4: Visualizations

Pathways SM 2-Chloro-4-ethynylaniline Cond1 Pd/Cu + Air SM->Cond1 Cu(I) oxidation Cond2 Pd(PPh3)4 + Ar-I SM->Cond2 Selective insertion Cond3 Active Pd + PCy3 SM->Cond3 Non-selective Glaser Glaser Diyne (Homocoupling) Cond1->Glaser O2 present Desired Cross-Coupled Product Cond2->Desired Ar-I > Ar-Cl Oligo Oligomers (C-Cl Activation) Cond3->Oligo Intermolecular

Reaction pathways of 2-Chloro-4-ethynylaniline highlighting common side products.

Workflow Step1 1. Freeze-Pump-Thaw Solvent (x3) Step2 2. Load Pd Catalyst Under Argon Step1->Step2 Step3 3. Add Alkyne & Base via Syringe Step2->Step3 Step4 4. Monitor via LC-MS Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Self-validating copper-free Schlenk workflow to prevent oxidative homocoupling.

Section 5: Self-Validating Protocol: Copper-Free Sonogashira Coupling

To ensure reproducibility and eliminate Glaser homocoupling, follow this self-validating methodology[4]. The protocol incorporates built-in checkpoints to verify success at each critical stage.

Materials:

  • 2-Chloro-4-ethynylaniline (1.0 equiv)

  • Aryl Iodide (1.1 equiv)

  • Pd(PPh 3​ ) 4​ (5 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Checkpoint): Transfer anhydrous DMF and TEA to a Schlenk flask. Perform three cycles of Freeze-Pump-Thaw. Validation: The complete absence of bubbling during the final thaw cycle confirms the removal of dissolved oxygen.

  • Catalyst Loading: In an argon-filled glovebox or under a strict counter-flow of argon, add the aryl iodide and Pd(PPh 3​ ) 4​ to a dry reaction vial. Validation: The Pd(PPh 3​ ) 4​ should be a bright yellow powder; if it is brown or black, it has oxidized and must be discarded.

  • Reagent Addition: Seal the vial with a septum. Syringe in the degassed DMF/TEA mixture. Stir for 5 minutes.

  • Slow Alkyne Addition: Dissolve 2-Chloro-4-ethynylaniline in a small amount of degassed DMF. Add this solution dropwise via syringe pump over 30 minutes to the reaction mixture at 60 °C. Causality: Keeping the steady-state concentration of the terminal alkyne low further disfavors any residual bimolecular homocoupling[1].

  • Monitoring: After 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Validation: You should observe the consumption of the starting mass (m/z 151) and the appearance of the product mass, with no peak at m/z 298 (Glaser diyne).

  • Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer with brine 3x to remove DMF, dry over Na 2​ SO 4​ , and concentrate for column chromatography.

References

  • Royal Society of Chemistry. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, 2021.[Link]

  • American Chemical Society. "Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes." Journal of Organic Chemistry, 2006.[Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." Organic Chemistry Supplemental Modules.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4-ethynylaniline

This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 2-Chloro-4-ethynylaniline. It provides in-depth technical guidance, troubleshooting, and field-proven protocols...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 2-Chloro-4-ethynylaniline. It provides in-depth technical guidance, troubleshooting, and field-proven protocols to address the specific challenges encountered during its purification.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 2-Chloro-4-ethynylaniline?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The two most prevalent pathways to 2-Chloro-4-ethynylaniline are the Sonogashira coupling and the deprotection of a silyl-protected alkyne.

  • From Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne using a palladium and often a copper co-catalyst.[1][2]

    • Unreacted Starting Materials: Such as 2-chloro-4-iodoaniline or a protected alkyne starting material.

    • Homocoupled Alkyne (Glaser Dimers): The presence of oxygen can lead to the undesired coupling of two alkyne molecules, a common side reaction when using copper(I) co-catalysts.[1][3]

    • Catalyst Residues: Trace amounts of palladium and copper catalysts may remain. While often present in ppm levels, they can influence downstream reactions.[4]

    • Amine Salts: Bases like triethylamine, used to scavenge the HX produced, can form salts (e.g., triethylammonium iodide) that may precipitate with the product.[5]

  • From Silyl Alkyne Deprotection: This involves removing a protecting group, commonly a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, from a precursor.[6]

    • Unreacted Silyl-Protected Precursor: Incomplete deprotection will leave the starting material in your crude product.

    • Deprotection Reagents: Reagents like silver salts (AgNO₃, AgF) or fluoride sources (TBAF) may need to be removed.[7][8]

    • Silyl Byproducts: Silanols or siloxanes formed from the cleaved protecting group.

Q2: My crude product is a dark, oily solid. What is the first step I should take?

A2: A dark, non-crystalline appearance often suggests the presence of residual catalyst and polymeric byproducts. Before attempting more rigorous purification like column chromatography, a simple workup is advisable.

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Perform an aqueous wash. If your synthesis was a Sonogashira coupling, washing with an aqueous solution of ammonium hydroxide can help remove copper salts by forming a soluble copper-ammonia complex. A wash with brine (saturated NaCl solution) will then help remove residual water from the organic layer.

  • Consider an acid-base wash. Since 2-Chloro-4-ethynylaniline is an aniline derivative, it is basic. You can separate it from neutral or acidic impurities by extracting the organic solution with dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt.[9] You can then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate your purified product, which can be collected by filtration or extracted back into an organic solvent. Always test this on a small scale first, as the hydrochloride salt may not be perfectly soluble.

Q3: What are the best storage conditions for 2-Chloro-4-ethynylaniline?

A3: Commercial suppliers recommend storing 2-Chloro-4-ethynylaniline, which is a solid, at 2-8°C under an inert nitrogen atmosphere and protected from light.[10] This suggests that the compound may be sensitive to oxidation, light, or heat, which is common for aniline and alkyne-containing molecules. For long-term stability, storage in a freezer under nitrogen is ideal.

Troubleshooting and Purification Protocols

This section addresses specific issues you may encounter during the purification process.

Problem 1: My Thin Layer Chromatography (TLC) shows multiple spots. How do I choose a purification method?

Analysis: Multiple spots on a TLC plate indicate a mixture of compounds with different polarities. The choice of purification method depends on the separation between these spots (ΔRf) and the physical state of your crude product.

Solution Workflow:

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Outcome Start Crude 2-Chloro-4-ethynylaniline (Post-Workup) TLC Run Analytical TLC (e.g., 20% EtOAc/Hexane) Start->TLC Decision Are spots well-separated? TLC->Decision Recrystallization Attempt Recrystallization Decision->Recrystallization Yes, and product is major spot Column Perform Column Chromatography Decision->Column No, or spots are close/streaking Pure_Solid Pure Crystalline Solid Recrystallization->Pure_Solid Pure_Fractions Combine & Evaporate Pure Fractions Column->Pure_Fractions Pure_Fractions->Pure_Solid

Caption: Purification strategy decision workflow.

Table 1: Potential Impurities and Chromatographic Behavior

This table helps in identifying potential impurities based on their expected polarity and Rf value in a standard solvent system on silica gel.

Potential ImpurityOriginExpected PolarityExpected TLC Rf (vs. Product)
2-Chloro-4-iodoanilineStarting MaterialMore PolarLower
Silyl-protected precursorStarting MaterialLess PolarHigher
Glaser DimerSide ProductLess PolarHigher
Triethylamine SaltsBase ByproductHighly PolarStays at baseline
Palladium/Copper CatalystsCatalyst ResidueHighly PolarStreaks from baseline
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography

This is the most versatile method for separating compounds with different polarities.[11] The key is to first identify an appropriate solvent system using TLC.[12]

Step 1: Determine the Eluent System via TLC

  • Prepare a stock solution of your crude material in a minimal amount of a volatile solvent (e.g., DCM or ethyl acetate).

  • Spot the solution on several TLC plates.

  • Develop each plate in a different solvent system. Start with a non-polar mixture and gradually increase polarity. A good starting point for 2-Chloro-4-ethynylaniline is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

    • System A: 10% EtOAc / 90% Hexanes

    • System B: 20% EtOAc / 80% Hexanes

    • System C: 30% EtOAc / 70% Hexanes

  • The ideal eluent system will give your desired product an Rf value of ~0.25-0.35 .[12] This ensures good separation and a reasonable elution time from the column. Impurities should be well-separated from the product spot.

Step 2: Pack the Chromatography Column

  • Select a column with an appropriate diameter for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude product weight).

  • Clamp the column vertically and add a small plug of cotton or glass wool to the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent system.[12]

  • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Add another thin layer of sand on top of the packed silica gel.

Step 3: Load the Sample and Elute

  • Dissolve your crude product in the absolute minimum amount of the eluent or a more polar solvent like DCM.[11]

  • Carefully pipette this concentrated solution directly onto the top layer of sand, ensuring not to disturb the silica bed.

  • Open the stopcock and allow the sample to absorb onto the silica, again making sure the column does not run dry.

  • Gently add the eluent to the top of the column and begin collecting fractions.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain only the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This method is ideal if your product is the major component and is a solid with impurities that have different solubility profiles.[13]

Step 1: Solvent Screening

  • Place a small amount of your crude product (20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., hexanes, toluene, ethanol, isopropanol, or mixtures) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the tubes that did not show solubility. An ideal recrystallization solvent will dissolve your compound when hot but not when cold.

  • Once a hot, saturated solution is formed, allow it to cool slowly to room temperature, and then in an ice bath.

  • The solvent that yields clean-looking crystals upon cooling is your best choice. For aniline derivatives, a mixture of ethanol/water or toluene/hexanes often works well.

Step 2: Perform the Recrystallization

  • Dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

References
  • Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System. (2009). ResearchGate. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. (2005). Tetrahedron Letters. Available at: [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2011). Journal of the Mexican Chemical Society. Available at: [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. (2017). PMC. Available at: [Link]

  • Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. (2023). RSC Publishing. Available at: [Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. (n.d.). ChemRxiv. Available at: [Link]

  • Sonogashira Coupling. (2016). Synthetic Methods in Drug Discovery. Available at: [Link]

  • p-AMINOTETRAPHENYLMETHANE. (n.d.). Organic Syntheses. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. (2003). Synlett. Available at: [Link]

  • Column Chromatography. (2019). YouTube. Available at: [Link]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines. (n.d.). European Patent Office. Available at: [Link]

  • Column chromatography. (n.d.). University of Victoria. Available at: [Link]

  • 2-chloro-4-ethynylaniline (C8H6ClN). (n.d.). PubChemLite. Available at: [Link]

  • Acetanilide Synthesis and Recrystallization. (n.d.). Scribd. Available at: [Link]

  • HPLC Methods for analysis of 4-Ethylaniline. (n.d.). HELIX Chromatography. Available at: [Link]

  • 2-Chloro-4-nitro-6-[(trimethylsilyl)ethynyl]aniline. (n.d.). 化源网. Available at: [Link]

  • Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. (n.d.). Google Patents.
  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. (2021). ResearchGate. Available at: [Link]

  • (PDF) 2-Chloro-4-iodoaniline. (2008). ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Sonogashira Coupling of 2-Chloro-4-ethynylaniline

Welcome to the Technical Support Center for the Sonogashira cross-coupling of 2-Chloro-4-ethynylaniline . As an Application Scientist, I have designed this guide to address the unique chemoselective and mechanistic chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Sonogashira cross-coupling of 2-Chloro-4-ethynylaniline . As an Application Scientist, I have designed this guide to address the unique chemoselective and mechanistic challenges of this specific bifunctional substrate.

Because this molecule contains an aryl chloride, a terminal alkyne, and a free primary amine, it acts as an "AB-type" monomer. Without precise control over the reaction conditions, it is highly prone to self-polymerization, catalyst poisoning, and homocoupling. This guide provides the causality behind experimental choices, self-validating protocols, and data-driven troubleshooting to ensure your success.

Mechanistic Pathway & Chemoselectivity

The core challenge with 2-Chloro-4-ethynylaniline is controlling the Oxidative Addition step. The inherent reactivity of aryl halides follows the trend I > Br > Cl[1]. By tuning the catalyst and ligand, you can selectively force the palladium to react with an exogenous aryl iodide (leaving the internal C-Cl bond intact) or force it to activate the sluggish C-Cl bond[2].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Selectivity Checkpoint) Pd0->OxAdd + Aryl Halide PdII Trans-Pd(II) Complex Intermediate OxAdd->PdII Fast for Ar-I/Br Slow for Ar-Cl TransMet Transmetalation (Cu-Acetylide Entry) PdII->TransMet + Cu-Alkyne PdII_Alkyne Pd(II)-Alkyne Complex TransMet->PdII_Alkyne - CuX RedElim Reductive Elimination (Product Formation) PdII_Alkyne->RedElim cis-Isomerization Product Cross-Coupled Product + Regenerated Pd(0) RedElim->Product C-C Bond Formed Product->Pd0 Catalyst Recycling

Figure 1: Sonogashira catalytic cycle highlighting the chemoselective oxidative addition step.

Troubleshooting Guide

Q1: I am observing a complex mixture of oligomers and polymers instead of my desired cross-coupled product. Why is this happening? A1: You are experiencing uncontrolled AB-type step-growth polymerization. Because your substrate has both a terminal alkyne and an aryl chloride, applying highly active catalytic conditions (e.g., elevated temperatures with electron-rich phosphines) causes the molecules to couple with each other. Correction: If your goal is to couple the alkyne to an exogenous aryl halide, ensure the exogenous halide is an iodide or bromide. Use mild conditions (Pd(PPh3)4 at room temperature) so the catalyst selectively ignores the internal C-Cl bond[1]. If your goal is to react the C-Cl bond, you must first protect the terminal alkyne (e.g., as a TIPS-alkyne) before applying strong activation conditions.

Q2: My terminal alkyne is homocoupling to form a diyne (Glaser coupling). How can I suppress this? A2: Glaser homocoupling is driven by the presence of trace oxygen, which oxidizes the Cu(I)-acetylide intermediate[1]. The free aniline group on your substrate can also act as a redox non-innocent moiety that exacerbates this. Correction: Strictly exclude oxygen using rigorous freeze-pump-thaw degassing. If the issue persists, switch to a copper-free Sonogashira protocol . Removing copper eliminates the primary mechanistic pathway for alkyne dimerization[3].

Q3: The reaction stalls prematurely, and I see a black precipitate in my flask. What happened? A3: The black precipitate is "Pd black," indicating irreversible catalyst decomposition and aggregation. Anilines have a strong affinity for coordinating with palladium[4]. When the free -NH2 group of 2-chloro-4-ethynylaniline displaces your phosphine ligands, the Pd(0) species becomes unstable and crashes out of solution. Correction: Increase the steric bulk of your ligand (e.g., use P(t-Bu)3 or Buchwald ligands like XPhos) to physically block the amine from coordinating to the metal center[2]. Alternatively, temporarily protect the aniline as a Boc-derivative.

Optimization Data Presentation

The following table summarizes the quantitative optimization parameters required depending on which moiety of 2-Chloro-4-ethynylaniline you intend to activate.

Target MoietyCatalyst SystemLigandAdditives / BaseTempMechanistic Rationale
Target Alkyne (Leave Cl intact)Pd(PPh3)4 (5 mol%)PPh3CuI (2 mol%),Et3N (3.0 eq)25 °CStandard conditions; Pd(PPh3)4 is electronically incapable of inserting into the Ar-Cl bond at room temperature[1].
Target Aryl Chloride (Alkyne must be protected)Pd2(dba)3 (2 mol%)XPhos or P(t-Bu)3Cs2CO3,Cu-free90 °CBulky, electron-rich dialkylbiaryl phosphines lower the activation barrier for Ar-Cl oxidative addition[2].
Suppress Glaser Homocoupling Pd(OAc)2 (2 mol%)cataCXium ACs2CO3,Cu-free40 °CRemoving Cu(I) eliminates the primary pathway for alkyne dimerization, requiring a slightly more active Pd catalyst[3].

Validated Experimental Protocol: Chemoselective Alkyne Coupling

This step-by-step methodology is designed to couple the 4-ethynyl group of the substrate with an exogenous aryl iodide while preserving the 2-chloro group. This protocol includes a self-validating checkpoint to ensure scientific integrity.

Step 1: Rigorous Degassing

  • In an oven-dried Schlenk flask, combine the exogenous aryl iodide (1.0 equiv) and 2-chloro-4-ethynylaniline (1.1 equiv) in anhydrous DMF (0.2 M).

  • Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen must be completely removed to prevent the Cu-catalyzed oxidative dimerization of the alkyne[1].

Step 2: Catalyst Introduction

  • Backfill the flask with ultra-pure Argon.

  • Quickly add Pd(PPh3)4 (0.05 equiv) and CuI (0.02 equiv) against a positive counter-flow of Argon. Causality: Pd(PPh3)4 is sufficiently active for Ar-I bonds but sterically and electronically ignores the Ar-Cl bond at room temperature, ensuring perfect chemoselectivity.

Step 3: Base Addition & Reaction

  • Add thoroughly degassed triethylamine (3.0 equiv) dropwise via a gas-tight syringe.

  • Stir the reaction mixture at 25 °C.

Step 4: In-Process Validation (Self-Validating System)

  • At t = 1 hour , pull a 10 µL aliquot under Argon and analyze via GC-MS or LC-MS.

  • Validation Check: Look for a mass peak corresponding to the diyne dimer of 2-chloro-4-ethynylaniline (m/z ~300).

    • If the diyne peak is absent: Your inert atmosphere is intact. Proceed with the reaction for another 4 hours.

    • If the diyne peak is present: Your Schlenk line has a leak or degassing was insufficient[1]. The system has invalidated the run; abort, check your manifold seals, and restart to prevent wasting downstream purification time.

Step 5: Workup

  • Quench with saturated aqueous NH4Cl to complex the copper salts.

  • Extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry over MgSO4, and concentrate for column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I run this reaction in water to make it more environmentally friendly? A: Yes, but ynamines and anilines can be sensitive to hydration. Environmentally benign Sonogashira couplings in water are possible using readily available quaternary ammonium salts as surfactants to create hydrophobic micelles that protect the intermediates[5].

Q: I am seeing dehalogenation (loss of the chlorine atom). How do I prevent this? A: Dehalogenation is a known side reaction where the halogen is replaced by a hydrogen atom, often exacerbated by high temperatures and certain amine bases acting as hydride sources[1]. To troubleshoot, lower the reaction temperature and switch from an amine base (like Et3N) to an inorganic base (like K2CO3 or Cs2CO3).

Q: Should I add the alkyne all at once? A: No. Adding the 2-chloro-4-ethynylaniline slowly (via a syringe pump) keeps its steady-state concentration low in the reaction mixture. This kinetic control heavily favors the cross-coupling reaction over homocoupling[1].

References

  • Hua, R., et al. "Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides." The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Reddit Chempros Community. "Sonogashira coupling : r/Chempros - Troubleshooting Aniline Substrates." Reddit. Available at: [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal. Available at: [Link]

  • PMC. "Copper-free Sonogashira cross-coupling reactions: an overview." National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Chloro-4-ethynylaniline

Prepared by: Senior Application Scientist, Gemini Laboratories Welcome to the technical support center for 2-Chloro-4-ethynylaniline. This guide is designed for researchers, chemists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for 2-Chloro-4-ethynylaniline. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during reactions with this versatile building block. The unique trifunctional nature of this molecule—possessing a terminal alkyne, a primary aniline, and an aryl chloride—offers vast synthetic potential but also presents specific challenges. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.

Physicochemical Properties of 2-Chloro-4-ethynylaniline

Before initiating any reaction, it is crucial to understand the properties of your starting material. Impurities or degradation can be a primary cause of reaction failure.

PropertyValueSource(s)
CAS Number 950601-93-1[1]
Molecular Formula C₈H₆ClN[1]
Molecular Weight 151.60 g/mol [1]
Appearance Solid (typically yellow to brown crystalline powder)[1][2]
Purity Typically ≥97%
Storage 2-8°C, keep in a dark place under an inert atmosphere (e.g., Nitrogen)[1]

Section 1: Sonogashira Coupling Reactions

The terminal alkyne of 2-Chloro-4-ethynylaniline is highly amenable to palladium-catalyzed Sonogashira coupling. However, this reaction is sensitive to several factors.

Q1: My Sonogashira reaction has failed to initiate or shows very low conversion. What are the most common culprits?

A1: A complete lack of reactivity in a Sonogashira coupling almost always points to a fundamental issue with one of the core components: the catalyst system, the atmosphere, or the reagents themselves.

  • Catalyst Integrity: The palladium(0) active species is highly sensitive to oxygen. If your Pd precatalyst (e.g., Pd(PPh₃)₂Cl₂) is old or has been improperly stored, it may be inactive. Similarly, the copper(I) co-catalyst (typically CuI) can oxidize to the inactive Cu(II) state.[3] Using fresh, high-purity catalysts is paramount. The immediate formation of a black precipitate (palladium black) upon reagent addition is a clear sign of catalyst decomposition, rendering it inactive.[3]

  • Atmospheric Contamination: Oxygen is the primary enemy. It leads to oxidative homocoupling of the alkyne (Glaser coupling) and promotes the decomposition of the Pd(0) catalyst.[3][4] Ensure all solvents and the amine base (e.g., triethylamine, diisopropylamine) are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The reaction should be run under a positive pressure of an inert gas.

  • Reagent Purity: Impurities in your starting materials, particularly the aryl halide partner, can act as catalyst poisons. Ensure your 2-Chloro-4-ethynylaniline and the coupling partner are pure. The amine base must be anhydrous, as water can interfere with the catalytic cycle.[3]

Troubleshooting Workflow for Low/No Product Yield

start Low or No Yield check_catalyst Check Catalyst Integrity (Pd & Cu sources) start->check_catalyst check_reagents Verify Reagent Purity (Substrates, Solvent, Base) start->check_reagents check_atmosphere Ensure Strict Inert Atmosphere start->check_atmosphere catalyst_ok Catalyst OK check_catalyst->catalyst_ok Use fresh catalyst reagents_ok Reagents OK check_reagents->reagents_ok Purify/dry reagents atmosphere_ok Atmosphere OK check_atmosphere->atmosphere_ok Degas thoroughly optimize_conditions Optimize Reaction Conditions (Temp, Conc., Ligand) catalyst_ok->optimize_conditions reagents_ok->optimize_conditions atmosphere_ok->optimize_conditions success Yield Improved optimize_conditions->success

Caption: Initial checks for a failed Sonogashira reaction.

Q2: My primary byproduct is the homocoupled dimer of 2-Chloro-4-ethynylaniline (Glaser coupling). How can I suppress this?

A2: Glaser coupling is a copper-mediated oxidative dimerization of terminal alkynes and is the most common side reaction in Sonogashira couplings.[4] Its prevalence indicates that the desired cross-coupling pathway is being outcompeted.

  • Eliminate Oxygen: As mentioned, oxygen is a key promoter of this side reaction. Improve your degassing techniques.[4]

  • Reduce Copper Loading: While catalytic, excess Cu(I) can favor the homocoupling pathway. Reduce the CuI loading to the minimum effective amount (e.g., 1-5 mol%).

  • Slow Addition of Alkyne: Add the 2-Chloro-4-ethynylaniline solution slowly via syringe pump to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]

  • Switch to a Copper-Free Protocol: For particularly sensitive substrates, copper-free Sonogashira protocols are highly effective at eliminating Glaser coupling.[3][4] These reactions may require a different palladium catalyst/ligand system and often a stronger base, but they completely remove the primary mechanism for homocoupling.

Protocol: General Setup for a Copper-Free Sonogashira Coupling

This protocol is a starting point and should be optimized for your specific substrates.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 2-Chloro-4-ethynylaniline (1.2 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required (e.g., XPhos for aryl chlorides).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Through a septum, add degassed solvent (e.g., THF, Dioxane) and a degassed amine base (e.g., triethylamine, 3-5 eq).[5]

  • Reaction: Heat the reaction to the desired temperature (aryl bromides and chlorides often require heating, 80-100 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.[3] Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 2: Cycloaddition Reactions

The ethynyl group is a powerful dienophile and can participate in various cycloaddition reactions.

Q3: My copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Reaction") is not working. The aniline seems to be interfering.

A3: This is a common issue. While robust, the CuAAC reaction can be inhibited by coordinating functional groups. The primary amine of the aniline moiety can coordinate to the copper catalyst, sequestering it and inhibiting the catalytic cycle.

  • Protect the Amine: The most reliable solution is to protect the aniline group before the reaction. A simple acetylation to form the amide is often sufficient. The protecting group can be removed post-cycloaddition.

  • Ligand Choice: Use a ligand that can stabilize the Cu(I) oxidation state and prevent catalyst inhibition. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice for this purpose.

  • In Situ Reduction: Start with a more stable Cu(II) source (e.g., CuSO₄·5H₂O) and use a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. This often gives more reproducible results than starting with a Cu(I) salt which may be partially oxidized.

The classic Huisgen 1,3-dipolar cycloaddition is a thermal alternative that does not use a metal catalyst, but it often requires high temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers, failing the "click" criteria of specificity.[6]

Section 3: Diazotization and Subsequent Reactions

The primary amine allows for conversion to a diazonium salt, an exceptionally versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -N₃).

Q4: I am attempting to diazotize 2-Chloro-4-ethynylaniline, but I'm getting a lot of dark, insoluble material and low yields in the subsequent Sandmeyer reaction.

A4: Diazonium salts of anilines are notoriously unstable and are almost always prepared in situ at low temperatures.[7] The presence of the electron-donating ethynyl group can further affect stability.

  • Strict Temperature Control: The diazotization must be carried out at 0-5 °C in an ice-salt bath.[8] Temperatures above this range lead to rapid decomposition of the diazonium salt, often forming phenolic tars and other byproducts.

  • Slow Reagent Addition: The solution of sodium nitrite (NaNO₂) must be added slowly and dropwise to the acidic solution of the aniline.[9][10] This ensures that the concentration of nitrous acid (HNO₂), the reactive species, remains low and localized, preventing side reactions and dangerous temperature excursions.

  • Use In Situ: Do not attempt to isolate the diazonium salt. Prepare it and immediately add it to the solution of your nucleophile (e.g., the Cu(I) salt for a Sandmeyer reaction) at the appropriate temperature.

  • Potential Alkyne Reactivity: Be aware that the highly reactive diazonium salt or the strong acidic conditions could potentially react with the alkyne. While generally stable, this possibility should be considered if all other factors have been optimized.

Decision Tree for Optimizing Diazotization

start Low Yield / Tar Formation in Diazotization check_temp Is Temperature strictly 0-5 °C? start->check_temp check_addition Is NaNO₂ solution added slowly? check_temp->check_addition Yes fix_temp Use Ice-Salt Bath, Monitor Internal Temp check_temp->fix_temp No check_purity Is Aniline Starting Material Pure? check_addition->check_purity Yes fix_addition Add dropwise with vigorous stirring check_addition->fix_addition No success Proceed Immediately to Next Step (In Situ) check_purity->success Yes fix_purity Recrystallize or purify 2-Chloro-4-ethynylaniline check_purity->fix_purity No fix_temp->check_addition fix_addition->check_purity fix_purity->success

Caption: Troubleshooting diazonium salt formation.

Section 4: Purification and Handling

Q5: What are the best practices for purifying products derived from 2-Chloro-4-ethynylaniline?

A5: Purification can be challenging due to the potential for multiple functional groups in your product.

  • Column Chromatography: This is the most common method. Use a silica gel of appropriate mesh size. However, be aware that basic amine-containing products can streak or irreversibly bind to acidic silica gel. In such cases, you can either neutralize the silica by pre-treating the slurry with a small amount of triethylamine (~1%) in your eluent or use a different stationary phase like alumina.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. A screening of various solvents is recommended to find the optimal system.

  • Metal Scavenging: For products of cross-coupling reactions, residual palladium can be an issue, especially in pharmaceutical applications. After the primary purification, you may need to treat your product solution with a metal scavenger resin or perform an activated carbon treatment to remove trace metals.

References

  • Organic Syntheses. REDUCTIVE ARYLATION OF ELECTRON-DEFICIENT OLEFINS: 4-(4-CHLOROPHENYL)BUTAN-2-ONE. Organic Syntheses Procedure. [Link]

  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Reddit. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind 4-Ethynylaniline (CAS 14235-81-5): Properties and Synthesis Insights. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Calvani, F., et al. (2022). Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. Molecules, 27(21), 7248. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740. [Link]

  • Cantillo, D., & Kappe, C. O. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720-1740. [Link]

  • Organic Chemistry Portal. Diazotisation. Organic Chemistry Portal. [Link]

  • PubChemLite. 2-chloro-4-ethynylaniline (C8H6ClN). PubChemLite. [Link]

  • El-Gendy, Z. (2009). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. International Journal of Organic Chemistry, 2009. [Link]

  • Abdel-Baky, S., & Grivas, S. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 39-49. [Link]

  • ResearchGate. (2015). Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2-Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Papaefstathiou, G. S., & MacGillivray, L. R. (2025). Expanding the application of chlorinated anilines as molecular templates to achieve a series of solid-state [2 + 2] cycloaddition reactions. IUCrJ, 12(Pt 6), 645-651. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Google Patents. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. [Link]

  • Catalyst Chemistry. (2024). 9 Practice Problems to Master SN1, SN2, E1 and E2 Reactions. YouTube. [Link]

  • Reddit r/OrganicChemistry. (2024). How to minimize side products of this reaction. Reddit. [Link]

  • First Year General Chemistry. 17. Organic Reactions Problems. First Year General Chemistry. [Link]

  • CrystEngComm. (2015). Regioselective [2 + 2] cycloaddition reaction within a pair of polymorphic co-crystals based upon halogen bonding interactions. CrystEngComm, 17(40), 7752-7756. [Link]

  • ResearchGate. (1987). Cycloaddition Reactions Involving 4n Electrons: [4 + 4] Cycloaddition Reactions Between Unsaturated Conjugated Systems. ResearchGate. [Link]

  • ACS Omega. (2025). Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals. ACS Omega. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Mastering Organic Synthesis. (2025). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. YouTube. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-Chloro-4-ethynylaniline

Welcome to the Technical Support Center for 2-Chloro-4-ethynylaniline (CAS: 950601-93-1) . As a bifunctional molecule featuring both an electron-rich aromatic amine and a terminal alkyne, this compound presents unique re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-4-ethynylaniline (CAS: 950601-93-1) . As a bifunctional molecule featuring both an electron-rich aromatic amine and a terminal alkyne, this compound presents unique reactivity profiles. Understanding the causality behind its behavior under extreme pH conditions is critical for preventing degradation and optimizing synthetic yields.

This guide provides field-proven insights, validated protocols, and mechanistic troubleshooting to ensure scientific integrity during your workflows.

Physicochemical & Quantitative Stability Profile

To effectively manipulate 2-Chloro-4-ethynylaniline, you must account for the competing electronic properties of its functional groups. The table below summarizes the quantitative metrics and mechanistic drivers governing its stability.

ParameterValue / ObservationMechanistic DriverMitigation / Handling Strategy
Amine pKₐ ~3.5 - 4.5 (Conjugate Acid)Protonation of the nitrogen lone pair forms a polar anilinium salt.Maintain pH > 7 during storage to ensure organic solubility.
Alkyne pKₐ ~2550% s-character of the sp-hybridized carbon strongly stabilizes the acetylide anion[1].Use strictly anhydrous conditions with strong bases (e.g., n-BuLi)[2].
Acidic Stability Hydration to Methyl KetoneMarkovnikov addition of H₂O followed by keto-enol tautomerization[3].Avoid prolonged exposure to aqueous acids; keep extraction temperatures < 5°C.
Basic Stability Diyne DimerizationBase-promoted, copper-catalyzed oxidative homocoupling (Glaser coupling).Thoroughly degas solvents; store under Nitrogen at 2-8°C[4].
Mechanistic Reactivity Pathways

The following diagram illustrates the divergent degradation and reactivity pathways of 2-Chloro-4-ethynylaniline when exposed to acidic versus basic environments.

G cluster_acid Acidic Conditions cluster_base Basic Conditions SM 2-Chloro-4-ethynylaniline (Free Base) Salt Anilinium Salt (Reversible) SM->Salt Mild Acid (pH < 4) Ketone Methyl Ketone (Irreversible) SM->Ketone Strong Acid/H2O + Heat Acetylide Acetylide Anion (Reversible) SM->Acetylide Strong Base (pKa > 25) Dimer Diyne Dimer (Irreversible) SM->Dimer Base + Cu + O2 Salt->SM Base Wash Acetylide->SM H2O Quench

Reactivity and degradation pathways of 2-Chloro-4-ethynylaniline under acidic and basic conditions.

Troubleshooting FAQs
Acidic Conditions

Q: Why did my 2-Chloro-4-ethynylaniline crash out of the organic phase during a dilute acid wash? A: This is caused by the protonation of the basic aniline nitrogen. The lone pair on the amine reacts with the acid to form a highly polar anilinium salt, which preferentially partitions into the aqueous phase. This is a reversible process; adjusting the aqueous layer to pH > 10 will deprotonate the salt and regenerate the organic-soluble free base.

Q: After refluxing the compound in aqueous acid, LC-MS shows a +18 Da mass shift. What is the degradation product? A: Prolonged exposure to aqueous acid, especially with heat or transition metal impurities, catalyzes the hydration of the terminal alkyne[5]. The reaction follows Markovnikov's rule, adding water across the triple bond to form an unstable enol intermediate. This rapidly undergoes keto-enol tautomerization to form a stable methyl ketone (1-(4-amino-3-chlorophenyl)ethanone)[3]. This degradation is irreversible.

Basic Conditions

Q: During a Sonogashira coupling using an amine base, I observed a significant amount of a higher-molecular-weight byproduct. How do I prevent this? A: You are likely observing Glaser homocoupling. Terminal alkynes, in the presence of a base, copper co-catalysts, and trace oxygen, will oxidatively dimerize to form a diyne. To prevent this, thoroughly degas all solvents using freeze-pump-thaw cycles and maintain a strict inert atmosphere (Argon or Nitrogen) during the reaction[4].

Q: Can I use strong bases like n-BuLi or NaNH₂ to functionalize the aniline ring? A: You must account for the terminal alkyne first. The alkyne proton is highly acidic (pKₐ ~25) compared to standard aliphatic hydrocarbons[1]. The sp-hybridized carbon possesses 50% s-character, which strongly stabilizes the resulting acetylide anion[6]. Therefore, the first equivalent of a strong base will preferentially deprotonate the alkyne rather than the aromatic ring[2].

Validated Experimental Protocols
Protocol 1: Reversible Acid-Base Extraction for Purification

Objective: Isolate 2-Chloro-4-ethynylaniline from non-basic organic impurities without triggering irreversible alkyne hydration. Causality: Cold, dilute acid is sufficient to protonate the amine (pKₐ ~4) but lacks the thermodynamic driving force required to hydrate the alkyne. Self-Validating Step: The aqueous layer will turn cloudy upon the addition of NaOH, visually confirming the phase transition of the free base.

  • Dissolve the crude mixture in ethyl acetate (EtOAc).

  • Wash the organic layer with cold 1M HCl (aq) at 0–5°C. Extract and save the aqueous layer.

  • Wash the organic layer a second time with cold 1M HCl (aq) to ensure complete extraction of the anilinium salt.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add 2M NaOH (aq) dropwise until the pH reaches >10. (Validation: The solution will become opaque/cloudy).

  • Extract the regenerated free base with fresh EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Acetylide Formation and Electrophilic Trapping

Objective: Generate a nucleophilic acetylide anion for downstream functionalization. Causality: Strong bases quantitatively deprotonate the terminal alkyne. Anhydrous and anaerobic conditions are mandatory to prevent proton quenching and oxidative dimerization. Self-Validating Step: Quenching a 0.1 mL reaction aliquot with D₂O and analyzing via ¹H-NMR will show the disappearance of the terminal alkyne proton signal (~3.0 ppm) and the incorporation of Deuterium, validating successful anion formation.

  • Flame-dry a Schlenk flask and purge with Argon for 15 minutes to remove trace oxygen and moisture.

  • Dissolve 2-Chloro-4-ethynylaniline in anhydrous THF (0.1 M concentration).

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Dropwise add 1.1 equivalents of n-BuLi (2.5 M in hexanes). Stir for 30 minutes at -78°C.

  • Add 1.2 equivalents of the desired electrophile (e.g., an alkyl halide or aldehyde).

  • Gradually warm the reaction to room temperature over 2 hours.

  • Quench the reaction with saturated NH₄Cl (aq) and extract with diethyl ether.

References
  • Acidity of Alkynes: Why Terminal Alkynes are Acidic Source: Allen URL:[Link]

  • Acidity of Terminal Alkynes Source: Chemistry Steps URL:[Link]

  • Alkyne Acidity: Formation of Acetylide Anions Source: Lumen Learning URL:[Link]

  • Addition of Water to Alkynes Source: Chemistry Steps URL:[Link]

  • 9.4: Hydration of Alkynes Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-4-ethynylaniline Dimerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of cross-coupling polyfunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of cross-coupling polyfunctional molecules. 2-Chloro-4-ethynylaniline presents a unique triad of reactivity: an aryl chloride (requiring robust activation), an unprotected aniline (prone to oxidation and metal coordination), and a terminal alkyne.

The most pervasive failure mode when reacting this substrate is the formation of symmetrical 1,3-diynes via Glaser-Hay homocoupling[1]. This guide provides field-proven, mechanistically grounded solutions to suppress dimerization and maximize your cross-coupling yields.

Mechanistic Causality: The Root of Dimerization

Terminal alkyne dimerization is an oxidative homocoupling process. In classical Sonogashira reactions, a copper(I) cocatalyst is used to form a highly nucleophilic copper(I) acetylide intermediate. However, if even trace amounts of oxygen are present, this intermediate undergoes formal oxidation at the copper center, bringing two alkynyl fragments together to form a 1,3-diyne[1]. Because 2-Chloro-4-ethynylaniline contains an electron-donating aniline group, the electron density of the alkyne is altered, which can sometimes accelerate these unwanted side reactions.

MechanisticWorkflow A 2-Chloro-4-ethynylaniline (Terminal Alkyne) B Cu(I) Catalyst + Base A->B C Copper(I) Acetylide Intermediate B->C D Trace O2 (Oxidative Coupling) C->D E 1,3-Diyne Dimer (Glaser Homocoupling) D->E F Prevention Strategies G Copper-Free Sonogashira F->G H Strict Anaerobic Conditions F->H I Slow Alkyne Addition F->I G->C Bypasses H->D Blocks I->C Minimizes Concentration

Caption: Mechanistic workflow of Glaser homocoupling and targeted prevention strategies.

Troubleshooting Guide: Resolving High Dimerization Rates

Issue: NMR or LC-MS analysis reveals >10% of the symmetrical 1,3-diyne byproduct, depleting the 2-Chloro-4-ethynylaniline starting material.

Root Cause Analysis: The presence of Cu(I) salts combined with inadequate degassing or rapid alkyne addition[2].

Corrective Actions:

  • Eliminate Copper (The Definitive Solution): Transition to a copper-free Sonogashira protocol. By relying on Pd-Pd transmetalation or direct carbopalladation, you completely bypass the copper acetylide intermediate, effectively shutting down the Glaser pathway[3][4].

  • Kinetic Control (Syringe Pump Addition): Homocoupling is a bimolecular reaction with respect to the alkyne. By keeping the instantaneous concentration of 2-Chloro-4-ethynylaniline extremely low via slow addition, the cross-coupling pathway kinetically outcompetes dimerization[2].

  • Reductive Environment: If copper must be used, the addition of a reducing agent can maintain the copper catalyst in a state that is less active toward oxidative homocoupling[5].

Self-Validating Experimental Protocols
Protocol 1: Copper-Free Sonogashira Cross-Coupling

Causality Focus: This protocol uses a highly active Pd catalyst and a sterically demanding ligand to activate the challenging aryl chloride partner without needing copper to activate the alkyne[4].

  • Solvent Preparation: Transfer 1,4-dioxane or 2-methyltetrahydrofuran to a Schlenk flask. Perform three freeze-pump-thaw cycles.

    • Self-Validation Step: During the final thaw cycle under static vacuum, absolutely no gas bubbles should evolve from the liquid.

  • Catalyst Loading: Under a positive pressure of argon, add Pd(CH3​CN)2​Cl2​ (2 mol%), cataCXium A (4 mol%), and anhydrous Cs2​CO3​ (1.5 equiv).

  • Electrophile Addition: Add the aryl halide partner (1.0 equiv) to the mixture. Stir for 10 minutes at room temperature to initiate the active Pd(0) species.

  • Slow Alkyne Addition: Dissolve 2-Chloro-4-ethynylaniline (1.2 equiv) in 2 mL of degassed solvent. Using a syringe pump, add this solution to the reaction mixture over 4 hours at the designated reaction temperature (often 50-70 °C for aryl chlorides)[2].

  • Workup: Quench with degassed water, extract with ethyl acetate, and purify via flash chromatography.

ExperimentalWorkflow Step1 Degas Solvent (Freeze-Pump-Thaw) Step2 Add Pd Catalyst & Base Step1->Step2 Step3 Add Aryl Halide Partner Step2->Step3 Step4 Syringe Pump Addition: 2-Chloro-4-ethynylaniline Step3->Step4 Step5 Cross-Coupled Target Product Step4->Step5

Caption: Step-by-step workflow for copper-free Sonogashira cross-coupling.

Protocol 2: TMS-Protection of the Terminal Alkyne (Fallback Strategy)

If copper-free conditions fail due to extreme steric hindrance of the aryl halide, masking the alkyne prevents dimerization entirely[2].

  • Deprotonation: Dissolve 2-Chloro-4-ethynylaniline in anhydrous THF at -78 °C under argon. Slowly add n-butyllithium (1.05 equiv).

  • Protection: After 30 minutes, add chlorotrimethylsilane (TMSCl) (1.1 equiv) dropwise.

  • Validation: Allow to warm to room temperature. TLC should show quantitative conversion to a less polar spot. The TMS group can be removed post-coupling using TBAF or K2​CO3​ /MeOH.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the expected outcomes when coupling 2-Chloro-4-ethynylaniline with a standard aryl bromide under various conditions.

Reaction ConditionCatalyst SystemAtmosphere / TechniqueCross-Coupling YieldHomocoupling Yield
Standard Sonogashira Pd(PPh3​)4​ / CuIN₂ (Standard sparging)45%40%
Degassed Standard Pd(PPh3​)4​ / CuIAr (Freeze-Pump-Thaw)65%15%
Slow Addition Pd(PPh3​)4​ / CuIAr + Syringe Pump (4h)78%8%
Copper-Free (Optimized) Pd(CH3​CN)2​Cl2​ / cataCXium A Ar (Strict) 88% <2%
Frequently Asked Questions (FAQs)

Q: Why does 2-Chloro-4-ethynylaniline dimerize even when I run the reaction under a nitrogen balloon? A: Standard nitrogen manifolds and solvent sparging often leave trace parts-per-million (ppm) of dissolved oxygen. Because Glaser coupling is catalytic in oxygen when Cu(I) is present, even minute amounts of O₂ will initiate dimerization[1]. Freeze-pump-thaw degassing is mandatory.

Q: Will the free aniline (-NH₂) group interfere with the palladium catalyst? A: Yes, free primary amines can coordinate to palladium, potentially poisoning the catalyst or forming inactive resting states. Using bulky, electron-rich phosphine ligands (like cataCXium A or XPhos) creates a sterically demanding environment around the Pd center, preventing the aniline from coordinating while still promoting the cross-coupling cycle.

Q: Can I use a reducing agent to prevent oxidation instead of removing copper? A: Yes. In polymer chemistry (like ATRP) or click chemistry (CuAAC), adding an excess of a reducing agent (e.g., sodium ascorbate) prevents the oxidation of Cu(I) to Cu(II), which is required for the Glaser mechanism[5]. However, in Sonogashira couplings, removing copper entirely is generally more effective and simplifies purification[3].

References
  • Koberstein, J. T., et al. Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 2017. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.[Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, ACS Publications, 2020. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-ethynylaniline

Scientist's Foreword Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I frequently consult with development teams encountering bottlenecks when transitioning the synthesis of 2-chloro-4...

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Foreword

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I frequently consult with development teams encountering bottlenecks when transitioning the synthesis of 2-chloro-4-ethynylaniline (CAS 950601-93-1)[1] from the benchtop to the pilot plant. While the standard two-step sequence—a palladium-catalyzed Sonogashira coupling of a haloaniline with a protected alkyne, followed by trimethylsilyl (TMS) deprotection[2][3]—appears straightforward, the physical reality of scaling up introduces complex thermodynamic, kinetic, and safety challenges.

At scale, variables such as mixing efficiency, heat transfer, and trace metal remediation become critical quality attributes[4]. Furthermore, terminal alkynes present significant process safety concerns due to their energetic nature[5]. This guide is engineered to provide you with field-proven, self-validating protocols and mechanistic troubleshooting to ensure a safe, high-yielding, and reproducible campaign.

Interactive Process Map

G SM 4-Bromo-2-chloroaniline Step1 Sonogashira Coupling (CCP: O2 Exclusion) SM->Step1 TMSA TMS-Acetylene + Pd/Cu Catalysts TMSA->Step1 Int TMS-Protected Intermediate Step1->Int N2 Sparging Exotherm Control Step2 TMS Deprotection (CCP: Temp Control) Int->Step2 K2CO3 / MeOH Prod 2-Chloro-4-ethynylaniline (Target API Building Block) Step2->Prod Avoid Dryness (DSC Hazard)

Figure 1: Scale-up workflow for 2-chloro-4-ethynylaniline highlighting Critical Control Points.

Troubleshooting Guides & FAQs
Phase 1: Sonogashira Coupling Scale-Up

Q: Why is the Glaser homocoupling impurity (1,4-bis(trimethylsilyl)buta-1,3-diyne) scaling non-linearly with batch size? A: At larger scales, the surface-area-to-volume ratio of the reactor decreases, making efficient degassing difficult. Trace oxygen oxidizes the Cu(I) co-catalyst to Cu(II), which subsequently mediates the oxidative dimerization of TMS-acetylene rather than the desired cross-coupling. Solution: Implement subsurface sparging with Argon for at least 60 minutes prior to catalyst addition. Furthermore, dose the TMS-acetylene continuously via a pump rather than a single bolus injection. This keeps the steady-state concentration of the alkyne low, kinetically favoring the cross-coupling cycle over dimerization[6].

Q: How can we achieve <10 ppm residual Palladium and Copper without relying on silica gel chromatography? A: Chromatography is economically and logistically prohibitive at scale[4]. Heavy metals coordinate strongly to the aniline nitrogen and the alkyne pi-system. Solution: Utilize a biphasic aqueous wash strategy. After the reaction, quench with a 10% w/v aqueous solution of Ethylenediaminetetraacetic acid (EDTA) or N-acetyl-L-cysteine at pH 8–9. These chelators have a vastly higher binding affinity for Pd(II) and Cu(II) than the product, efficiently partitioning the metals into the aqueous waste stream.

Phase 2: TMS Deprotection & Isolation

Q: During the TMS deprotection step, the reaction mixture darkens significantly, and the isolated yield drops. What is the mechanistic cause? A: Terminal alkynes, particularly those conjugated to electron-rich aniline rings, are highly susceptible to base-catalyzed polymerization and oxidative degradation when exposed to light and elevated temperatures[7]. Solution: Strictly control the reaction temperature to <20 °C. Swap from strong bases (like NaOH) to mild carbonate bases (e.g., K₂CO₃ in Methanol). Quench the reaction with a mild acid (e.g., citric acid buffer) immediately upon completion to neutralize the base and halt polymerization.

Q: Is it safe to concentrate the final 2-chloro-4-ethynylaniline product to dryness for yield determination? A: No. Terminal ethynylanilines are energetic materials. Differential Scanning Calorimetry (DSC) of similar terminal alkynes demonstrates a sharp exothermic decomposition onset around 120–150 °C[5][7]. Concentrating to complete dryness removes the thermal sink provided by the solvent, risking a localized thermal runaway if the flask or reactor jacket is heated. Solution: Never concentrate to dryness. Perform a solvent swap via distillation under reduced pressure (keeping the jacket temperature <40 °C) into a stable storage solvent (e.g., heptane), or isolate the product directly via controlled crystallization.

Quantitative Process Parameters

To ensure reproducibility across different pilot plants, adhere to the following validated parameters:

ParameterSonogashira Step (Intermediate)Deprotection Step (Final API Block)
Target Yield > 90%> 85%
Temperature Profile 60 °C (Controlled Exotherm)10–20 °C (Strict cooling)
Critical Impurity Glaser Diyne (< 2.0 A%)Polymeric degradation products
Metal Carryover Limit Pd < 50 ppm, Cu < 50 ppmPd < 10 ppm, Cu < 10 ppm
Safety / DSC Onset Moderate riskHigh risk (Exotherm onset ~130 °C)
Self-Validating Experimental Protocols
Step 1: Sonogashira Coupling

Causality Focus: Oxygen exclusion and exotherm management.

  • Preparation & Degassing: Charge a jacketed reactor with 4-bromo-2-chloroaniline (1.0 eq) and THF (5 vol). Add Et₃N (2.0 eq). Initiate subsurface Argon sparging for 1 hour. Self-validation: Use an inline dissolved oxygen (DO) probe to confirm DO is <0.5 ppm before proceeding.

  • Catalyst Loading: Under positive Argon flow, charge Pd(PPh₃)₂Cl₂ (0.01 eq) and CuI (0.02 eq). Self-validation: The solution should remain pale/yellow; immediate darkening to black indicates oxygen ingress and premature catalyst oxidation.

  • Alkyne Dosing: Heat the jacket to 60 °C. Dose TMS-acetylene (1.2 eq) via a metering pump over 2 hours. Causality: Slow addition manages the exothermic oxidative addition step and minimizes local high concentrations of alkyne, suppressing the Glaser coupling side-reaction.

  • Workup: Cool to 20 °C. Add 10% aq. EDTA (5 vol) and stir vigorously for 2 hours to scavenge metals[4]. Separate phases. Wash the organic layer with water, then perform a solvent swap to heptane to crystallize the TMS-protected intermediate.

Step 2: TMS Deprotection

Causality Focus: Thermal stability and polymerization prevention.

  • Cleavage: Dissolve the TMS-protected intermediate in Methanol (5 vol). Cool the reactor to 10 °C.

  • Base Addition: Add K₂CO₃ (0.2 eq) in portions. Causality: Catalytic carbonate is sufficient for desilylation; excess base promotes alkyne degradation.

  • Monitoring: Stir for 2-4 hours. Self-validation: Monitor via HPLC. The reaction is complete when the starting material is <1%. Do not over-stir past completion.

  • Quench & Extraction: Quench with 10% aq. citric acid (to achieve pH 6-7). Extract with MTBE (3 vol).

  • Isolation (CRITICAL SAFETY STEP): Wash organics with brine. Do not evaporate to dryness. Concentrate under vacuum (jacket <40 °C) to ~2 volumes, add heptane (4 vol), and cool to 0 °C to induce crystallization. Filter and dry under vacuum at ambient temperature, protected from light[1].

References
  • ResearchGate. "Annulation of 2-Alkynylanilines: The Versatile Chemical Compounds". ResearchGate. URL:[Link]

  • MDPI. "A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives". Molecules. URL:[Link]

  • ACS Publications. "Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments". Organic Process Research & Development. URL:[Link]

  • EPFL Infoscience. "1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) Stability". EPFL. URL:[Link]

  • ACS Publications. "Development of a Scalable Synthesis toward a KRAS G12C Inhibitor Building Block Bearing an All-Carbon Quaternary Stereocenter". Organic Process Research & Development. URL:[Link]

  • ACS Publications. "Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor". ACS Engineering Au. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloro-4-ethynylaniline vs. 4-Ethynylaniline in Advanced Synthesis

Executive Summary In the design of complex pharmaceuticals and advanced materials, bifunctional building blocks like 4-ethynylaniline (4-EA) and 2-Chloro-4-ethynylaniline (2-Cl-4-EA) offer versatile synthetic handles: an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of complex pharmaceuticals and advanced materials, bifunctional building blocks like 4-ethynylaniline (4-EA) and 2-Chloro-4-ethynylaniline (2-Cl-4-EA) offer versatile synthetic handles: an amine for electrophilic functionalization and a terminal alkyne for cycloadditions or cross-couplings. While structurally similar, the introduction of an ortho-chlorine atom in 2-Cl-4-EA fundamentally perturbs the molecule's electronic distribution and steric landscape. This guide provides an objective, data-driven comparison of their reactivity profiles, equipping synthetic chemists with the mechanistic insights needed to select the optimal reagent for multi-step synthesis.

Mechanistic Causality: Electronic and Steric Interplay

Amine Nucleophilicity & Basicity

In 4-EA, the amino group exhibits standard aromatic amine reactivity. It is slightly attenuated by the para-ethynyl group's weak electron-withdrawing nature but remains a highly competent nucleophile.

Conversely, the reactivity of the amine in 2-Cl-4-EA is severely deactivated. The ortho-chloro substituent exerts a strong inductive (-I) effect, pulling electron density away from the nitrogen atom through the sigma bond framework (1)[1]. Furthermore, the bulky chlorine atom (van der Waals radius ~1.75 Å) introduces significant steric hindrance, restricting the optimal trajectory for incoming electrophiles. Consequently, the basicity and nucleophilicity of 2-Cl-4-EA are markedly lower than those of 4-EA, directly impacting its efficiency in amide couplings and reductive aminations (2)[2].

Alkyne Reactivity (CuAAC and Sonogashira)

Both molecules feature a terminal alkyne, making them prime candidates for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling. In Sonogashira couplings, the terminal alkyne must be deprotonated by a base to form the reactive copper acetylide intermediate (3)[3]. The meta-relationship of the chlorine atom to the alkyne in 2-Cl-4-EA provides a mild inductive pull that slightly increases the acidity of the terminal alkyne proton. While 4-EA has been extensively validated as a robust substrate for CuAAC (4)[4], 2-Cl-4-EA performs with near-equal efficiency in these alkyne-specific reactions, as the alkyne is sterically unencumbered by the distant chlorine atom.

MechanisticEffects Substrate1 4-Ethynylaniline (Standard Reactivity) Amine Amine (-NH2) Reactivity Sharply Decreased Nucleophilicity Substrate1->Amine Baseline Alkyne Alkyne (-C≡CH) Reactivity Slightly Increased Acidity Substrate1->Alkyne Baseline Substrate2 2-Chloro-4-ethynylaniline (Perturbed Reactivity) OrthoCl Ortho-Chloro Substituent (-I Effect & Steric Bulk) Substrate2->OrthoCl Introduces OrthoCl->Amine Inductive pull & Steric clash OrthoCl->Alkyne Mild meta-inductive pull

Logical relationship of substituent effects on the bifunctional reactivity of 2-Cl-4-EA versus 4-EA.

Quantitative Data Presentation

To objectively compare these building blocks, Table 1 synthesizes their physicochemical properties and relative reaction kinetics based on established Hammett parameters and empirical reactivity trends for halogenated anilines (5)[5].

Table 1: Comparative Reactivity Profile

Parameter4-Ethynylaniline (4-EA)2-Chloro-4-ethynylaniline (2-Cl-4-EA)Synthetic Implication
Amine pKa (Conjugate Acid) ~4.2 (Baseline)~2.6 (Reduced)2-Cl-4-EA requires stronger bases or highly activated electrophiles for N-functionalization.
Relative Nucleophilicity HighLowAmide coupling yields drop significantly for 2-Cl-4-EA without coupling additives (e.g., HOAt).
Alkyne pKa ~24.5~24.0 (More acidic)2-Cl-4-EA undergoes slightly faster copper acetylide formation in Sonogashira/CuAAC.
Steric Hindrance around -NH2 MinimalHigh (C-Cl bond ~1.76 Å)Bulky electrophiles will struggle to react with the amine of 2-Cl-4-EA.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the reactivity differences, the following parallel protocols are designed with internal standards (biphenyl) to allow for real-time LC-MS quantification. This ensures the protocol is a self-validating system: any deviation in the internal standard peak area flags systematic errors in sampling or instrument response.

Protocol A: Comparative Amide Coupling (Evaluating Amine Nucleophilicity)

Objective: Demonstrate the steric and electronic deactivation of the 2-Cl-4-EA amine. Materials: 4-EA, 2-Cl-4-EA, Benzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM), Biphenyl (Internal Standard).

Step-by-Step:

  • Preparation: In two separate 10 mL oven-dried vials (Vial 1 for 4-EA, Vial 2 for 2-Cl-4-EA), add 0.5 mmol of the respective aniline.

  • Internal Standard: Add 0.1 mmol of biphenyl to each vial to serve as an inert internal standard for LC-MS calibration.

  • Solvent & Base: Dissolve the contents of each vial in 3.0 mL of anhydrous DCM. Add 0.6 mmol (1.2 equiv) of TEA. Stir at 0 °C for 5 minutes.

    • Causality: TEA acts as an acid scavenger to prevent the formed HCl from protonating the unreacted aniline, which would prematurely halt the reaction.

  • Electrophile Addition: Dropwise, add 0.55 mmol (1.1 equiv) of benzoyl chloride.

  • Monitoring: Warm to room temperature (25 °C). Take 10 µL aliquots at 15 min, 30 min, and 60 min. Quench aliquots in 990 µL of Acetonitrile/Water (50:50) and inject into LC-MS.

  • Validation & Analysis: Calculate the conversion ratio by integrating the product peak area relative to the biphenyl internal standard.

    • Expected Result: 4-EA will show >95% conversion within 15 minutes. 2-Cl-4-EA will show <40% conversion at 60 minutes due to the ortho-chloro deactivation ().

Protocol B: CuAAC "Click" Reaction (Evaluating Alkyne Reactivity)

Objective: Confirm that the alkyne in 2-Cl-4-EA remains highly reactive despite the deactivated amine. Materials: 4-EA, 2-Cl-4-EA, Benzyl azide, CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/Water (1:1).

Step-by-Step:

  • Setup: In two parallel vials, dissolve 0.5 mmol of the respective alkyne and 0.5 mmol of benzyl azide in 4.0 mL of t-BuOH/H₂O (1:1).

  • Catalyst Generation: In a separate vial, mix 0.05 mmol (10 mol%) CuSO₄·5H₂O and 0.1 mmol (20 mol%) sodium ascorbate in 1.0 mL of water. The solution will turn from blue to colorless, indicating the reduction of Cu(II) to the active Cu(I) species.

    • Causality:In situ generation of Cu(I) prevents catalyst oxidation and ensures a high local concentration of the active catalytic species.

  • Initiation: Add 0.5 mL of the active catalyst solution to each reaction vial. Stir at room temperature.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Isolation: Upon completion (typically <2 hours for both), dilute with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Both substrates will yield the corresponding 1,4-disubstituted 1,2,3-triazoles in >90% yield, proving the alkyne's reactivity is unhindered by the ortho-chloro group.

ExperimentalWorkflow Start Parallel Setup (4-EA vs 2-Cl-4-EA) PathA Protocol A: Amide Coupling (Tests Nucleophilicity) Start->PathA PathB Protocol B: CuAAC (Tests Alkyne Reactivity) Start->PathB MonitorA LC-MS + Internal Std (Self-Validating) PathA->MonitorA MonitorB TLC / LC-MS (Reaction Tracking) PathB->MonitorB ResultA Result: 4-EA >> 2-Cl-4-EA (Steric/Electronic Block) MonitorA->ResultA ResultB Result: 4-EA ≈ 2-Cl-4-EA (Both Highly Reactive) MonitorB->ResultB

Parallel experimental workflow demonstrating divergent reactivity profiles of the amine and alkyne.

Conclusion and Application Strategy

When designing synthetic routes, the choice between 4-ethynylaniline and 2-Chloro-4-ethynylaniline must be dictated by the required sequence of functionalization. If the synthetic strategy requires early-stage N-alkylation or amidation, 4-EA is the superior choice due to its unhindered, electron-rich amine (6)[6]. Conversely, if the goal is to perform a CuAAC or Sonogashira coupling first, while keeping the amine temporarily "masked" or less reactive to prevent side reactions, the inherent deactivation of the amine in 2-Cl-4-EA serves as an excellent built-in protecting group effect.

References

  • Compare the basicity of the following: Aniline, o-Chloroaniline, m-Chloroaniline, p-Chloroaniline. askfilo.com. 1

  • P-Chloroaniline Definition - Organic Chemistry Key Term. fiveable.me.2

  • The effect of the copper ligand on S. oneidensis catalyzed CuAAC. researchgate.net.4

  • Synthesis and characterisation of silyl-capped amino tolane of 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline. analis.com.my. 3

  • First principles study of structural equilibrium configuration of Ortho-, Meta-, and Para-chloroaniline molecules. nepjol.info. 5

  • Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. benchchem.com.

  • Aniline - Wikipedia. wikipedia.org. 6

Sources

Comparative

Analytical Techniques for the Characterization of 2-Chloro-4-ethynylaniline Derivatives: A Comparative Guide

Introduction2-Chloro-4-ethynylaniline (CAS 950601-93-1) is a highly versatile bifunctional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and ma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction2-Chloro-4-ethynylaniline (CAS 950601-93-1) is a highly versatile bifunctional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and macrolide antibiotics like solithromycin[1][2]. Because it contains both a reactive terminal alkyne and a primary aromatic amine, its derivatives are prone to complex side reactions, such as oxidative homocoupling, incomplete substitution, or degradation[2].

As a Senior Application Scientist, I have evaluated numerous analytical modalities to characterize these derivatives. This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing field-proven protocols and causality-driven insights to ensure robust structural validation and purity analysis.

Section 1: Comparative Overview of Analytical Modalities

When characterizing 2-chloro-4-ethynylaniline derivatives, the choice of analytical technique dictates the depth of structural and purity information acquired. Table 1 summarizes the quantitative and qualitative performance of these alternatives.

Table 1: Performance Comparison of Analytical Techniques for Ethynylaniline Derivatives

TechniquePrimary UtilitySensitivity (LOD)Resolution / SpecificityKey Limitations
HPLC-UV/ESI-MS Purity profiling, molecular weight confirmation~0.05 µg/mLHigh (Excellent for polar/labile derivatives)Cannot differentiate exact regioisomers without MS/MS fragmentation libraries.
GC-EI-MS Volatile impurity analysis~0.1 µg/mLModerate (High thermal stress)Alkyne degradation at high injection port temperatures (>250°C).
1D/2D NMR Absolute structural elucidation~1-5 mg/mLSupreme (Resolves 2-chloro vs. 3-chloro regioisomers)Low sensitivity; requires high sample purity (>95%) for accurate integration.

Causality Insight: Why prioritize HPLC-MS over GC-MS for these compounds? The terminal alkyne moiety in 2-chloro-4-ethynylaniline is thermally labile. Prolonged exposure to GC injection port temperatures can induce Glaser coupling (homocoupling of alkynes) or degradation, leading to false impurity profiles. HPLC operates at ambient or near-ambient temperatures, preserving the molecular integrity of the derivatives[1].

Section 2: Chromatographic Profiling (HPLC-UV/MS)

To monitor reaction conversion and identify impurities, a reversed-phase HPLC system coupled with a Photodiode Array (PDA) and an Electrospray Ionization (ESI) Time-of-Flight (TOF) or Ion Trap mass spectrometer is the gold standard[2][3].

Self-Validating Experimental Protocol: LC-MS/MS Method
  • Sample Preparation: Dissolve 1.0 mg of the derivative in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v)[2]. Causality: The aniline moiety is basic; ensuring a neutral to slightly acidic diluent prevents peak tailing. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a C18 column (e.g., 2.1 × 50 mm, 1.7 µm particle size) maintained at 40°C[2]. Causality: The sub-2-micron particle size provides ultra-high resolution to separate closely eluting chlorinated regioisomers.

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Formic acid in Water (Promotes protonation of the aniline nitrogen for ESI+).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 - 0.4 mL/min[2].

  • Detection: Set PDA to 254 nm (optimal for the conjugated aromatic alkyne system). Configure the MS source voltage to 3.0 kV and capillary temperature to 250°C[3].

  • System Suitability (Self-Validation): Inject a blank (diluent) to confirm no carryover. Inject a known standard of 2-chloro-4-ethynylaniline; the theoretical 4[4]. The presence of the expected adduct validates the ionization efficiency.

LCMS N1 Sample Prep (Acetonitrile/Water) N2 Chromatographic Separation (C18 Column, Gradient Elution) N1->N2 N3 UV/Vis Detection (PDA 254 nm) N2->N3 N4 Mass Spectrometry (ESI+ TOF/Ion Trap) N2->N4 N5 Data Analysis (Impurity Profiling & MW) N3->N5 N4->N5

LC-MS/MS analytical workflow for 2-Chloro-4-ethynylaniline derivatives.

Section 3: Structural Elucidation via NMR Spectroscopy

While LC-MS confirms molecular weight, it cannot definitively assign the position of the chlorine atom (e.g., differentiating 2-chloro-4-ethynylaniline from5)[3][5]. Nuclear Magnetic Resonance (NMR) is mandatory for absolute structural assignment.

Causality Insight: The electronegativity of the chlorine atom at the ortho position relative to the amine significantly deshields the adjacent aromatic protons. Furthermore, the terminal alkyne proton exhibits a characteristic sharp singlet near δ 2.95 - 3.0 ppm in 1H NMR, and the alkyne carbons appear around δ 70-85 ppm in 13C NMR[6]. 2D Heteronuclear Single Quantum Coherence (HSQC) is utilized to map these protons directly to their respective carbons, creating a self-validating structural map.

Self-Validating Experimental Protocol: 1D/2D NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) or CDCl3[2][6]. Causality: DMSO-d6 is preferred for aniline derivatives as it disrupts intermolecular hydrogen bonding, yielding sharper amine (-NH2) signals (typically a broad singlet around δ 5.5 ppm).

  • 1H NMR Acquisition: Acquire at 400 MHz or higher[2]. Set relaxation delay (D1) to 2 seconds to ensure complete relaxation of the alkyne proton.

  • 13C NMR Acquisition: Acquire with proton decoupling. Increase the number of scans (e.g., 1024) because quaternary carbons (like the C-Cl and C-N carbons) have long relaxation times and lack NOE enhancement.

  • Validation: Compare the integration of the aromatic region (3 protons for the trisubstituted benzene ring) against the terminal alkyne proton (1 proton)[6]. A 3:1 ratio confirms the integrity of the ethynyl group.

NMR N1 Derivative Synthesis (e.g., Sonogashira) N2 1H NMR (Alkyne C-H ~3.0 ppm) N1->N2 N3 13C NMR (Alkyne C≡C ~70-85 ppm) N1->N3 N4 2D HMBC/HSQC (Regioisomer Confirmation) N2->N4 N3->N4 N5 Structural Validation N4->N5

NMR structural elucidation pathway for ethynylaniline regioisomers.

Section 4: Mass Spectrometry Ionization Techniques (ESI vs. APCI)

When analyzing 2-chloro-4-ethynylaniline derivatives, selecting the correct MS ionization source is critical. Because the primary amine is highly basic, Electrospray Ionization in positive mode (ESI+) readily forms the[M+H]+ adduct (m/z 152.026)[3][4]. However, if the derivative involves amidation or urea formation that neutralizes the basicity of the amine, Atmospheric Pressure Chemical Ionization (APCI) may offer superior ionization efficiency.

Table 2: ESI vs. APCI for Ethynylaniline Derivatives

Ionization SourceMechanismTarget Derivative TypeTypical Adducts Observed
ESI+ Solution-phase protonationFree amines, basic heterocycles[M+H]+,[M+Na]+
APCI+ Gas-phase proton transferNeutral amides, non-polar adducts[M+H]+, [M+H-H2O]+
ESI- Solution-phase deprotonationPhenolic or acidic derivatives[M-H]-,[M+HCOO]-

Causality Insight: ESI is a "soft" ionization technique that preserves the molecular ion, which is vital for identifying unknown impurities (such as the solithromycin Impurity D, a chlorinated analogue)[1]. APCI requires vaporizing the solvent at high temperatures (up to 400°C), which, similar to GC-MS, risks degrading thermally labile terminal alkynes. Therefore, ESI+ remains the primary recommendation for baseline characterization.

Conclusion

The comprehensive characterization of 2-chloro-4-ethynylaniline derivatives requires a multi-modal approach. HPLC-ESI-MS provides the most reliable purity profiling and molecular weight confirmation without subjecting the labile alkyne to thermal degradation. Concurrently, 1D and 2D NMR spectroscopy are indispensable for mapping the exact regiochemistry of the aromatic ring. By adhering to the self-validating protocols outlined above, researchers can ensure the highest standards of scientific integrity in their synthetic workflows.

References

  • Sigma-Aldrich - 2-Chloro-4-ethynylaniline | 950601-93-1.
  • ACS Publications - Identification, Characterization, Synthesis, and Strategy for Minimization of Potential Impurities Observed in the Synthesis of Solithromycin.
  • PubChemLite - 2-chloro-4-ethynylaniline (C8H6ClN).
  • Royal Society of Chemistry (RSC) - Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Supporting Information.
  • Benchchem - 3-Chloro-4-ethynylaniline | CAS 80690-65-9.
  • Wiley-VCH - Palladium-Catalyzed Reactions of Ethynylanilines (Supporting Information).
  • International Journal of Pharmaceutical Sciences and Research (IJPSR) - Maurya and Lokhande, IJPSR, 2017; Vol. 8(8): 3325-3340.

Sources

Validation

Comparative Application Guide: Biological Activity of 2-Chloro-4-ethynylaniline Derivatives vs. Alternative Anilines

As drug discovery pivots toward highly selective targeted therapies, the choice of aniline building blocks in scaffold design is no longer just a matter of synthetic convenience—it is a critical determinant of biological...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective targeted therapies, the choice of aniline building blocks in scaffold design is no longer just a matter of synthetic convenience—it is a critical determinant of biological activity, kinase selectivity, and toxicity.

In this guide, we objectively compare the biological performance of compounds derived from 2-chloro-4-ethynylaniline against its more ubiquitous counterparts, 3-ethynylaniline and 4-ethynylaniline . By analyzing the structure-activity relationship (SAR) and the causality behind these structural modifications, we provide a framework for rationally selecting these building blocks in the development of kinase inhibitors and metallodrugs.

Part 1: Mechanistic Causality & Structural Dynamics

The biological activity of ethynylaniline derivatives is dictated by two primary factors: the spatial vector of the ethynyl group (meta vs. para) and the steric bulk at the ortho position.

The Meta-Standard: 3-Ethynylaniline

3-ethynylaniline is the industry gold standard for targeting the Epidermal Growth Factor Receptor (EGFR), most famously utilized in the blockbuster drug Erlotinib[1].

  • Causality: The meta-positioning of the ethynyl group allows the aniline ring to adopt a nearly coplanar conformation with the quinazoline core. This flat geometry is essential for the molecule to slip deep into the narrow, hydrophobic ATP-binding cleft of the active EGFR kinase[1].

The Linear Probe: 4-Ethynylaniline

Shifting the alkyne to the para position fundamentally changes the molecule's utility.

  • Causality: The para-ethynyl group provides a linear, rod-like vector. In the development of Gold(I) complexes for cancer therapy, this linear geometry promotes highly ordered supramolecular aggregation. These aggregates are the active species that successfully penetrate cell membranes and disrupt actin filaments in the cytosol[2][3]. Furthermore, the para-alkyne serves as an unhindered handle for bioorthogonal click chemistry (CuAAC), allowing researchers to attach bulky fluorophores without disrupting the core pharmacophore[4].

The Steric Modifier: 2-Chloro-4-ethynylaniline

Derivatives of 2-chloro-4-ethynylaniline introduce a calculated structural intervention.

  • Causality: Adding an ortho-chloro group to the aniline ring creates severe steric clash with the primary heterocyclic core (e.g., quinazoline or quinoline). To relieve this strain, the aniline ring is forced to rotate, adopting a perpendicular (orthogonal) twist relative to the core[5].

  • Biological Impact: This out-of-plane conformation prevents the molecule from fitting into the narrow EGFR pocket, drastically reducing off-target EGFR toxicity. Instead, it shifts the selectivity profile toward kinases with larger, more flexible hinge regions (such as VEGFR or specific mutant kinases) and reduces the planar intercalation that often leads to genotoxicity[5].

G cluster_0 Structural Modification cluster_1 Binding Conformation cluster_2 Biological Outcome A 3-Ethynylaniline (Meta-substitution) C Coplanar Alignment Deep Pocket Insertion A->C B 2-Chloro-4-ethynylaniline (Ortho-chloro + Para-ethynyl) D Orthogonal Twist Steric Clash Avoidance B->D E High EGFR Selectivity (e.g., Erlotinib) C->E F Altered Kinase Selectivity & Reduced Genotoxicity D->F

Conformational impact of aniline derivatives on kinase binding and downstream signaling.

Part 2: Comparative Performance Data

To objectively evaluate these building blocks, we must look at their behavior across standardized biochemical parameters. The table below summarizes the extrapolated SAR data based on established kinase inhibitor and metallodrug profiling.

Parameter3-Ethynylaniline Derivatives4-Ethynylaniline Derivatives2-Chloro-4-ethynylaniline Derivatives
Primary Application EGFR Inhibitors (Oncology)Metallodrugs / Click-ProbesSelectivity-Tuned Kinase Inhibitors
Core Conformation Coplanar / FlatCoplanar / LinearPerpendicular (Orthogonal Twist)
Steric Hindrance LowLowHigh (at the ortho position)
Representative Target Wild-type EGFRActin Cytoskeleton (via Gold complexes)VEGFR / Mutant Kinases
Typical IC₅₀ Range 1 - 10 nM (EGFR)2 - 5 µM (Cytotoxicity)50 - 200 nM (VEGFR)
Genotoxicity Risk Moderate (Planar intercalation)LowLow (Twist prevents intercalation)

Part 3: Self-Validating Experimental Workflows

When screening derivatives of 2-chloro-4-ethynylaniline against other anilines, a linear assay is insufficient. As application scientists, we must employ a self-validating system where each step acts as an orthogonal control for the previous one, ensuring that a lack of biological activity is correctly attributed to binding failure rather than poor solubility or membrane impermeability.

Protocol: Tri-Tiered Kinase Profiling Workflow

Step 1: Synthesis & Conformational QC (LC-MS & NMR)

  • Synthesize the target 4-anilinoquinazoline derivatives using the respective aniline building blocks via standard SₙAr coupling.

  • Validation: Perform ¹H-NMR and NOESY to confirm the dihedral angle. The 2-chloro derivative must show a distinct lack of NOE cross-peaks between the quinazoline core and the aniline protons, confirming the orthogonal twist.

  • Ensure >95% purity via LC-MS to prevent trace unreacted anilines from causing false positives in cellular assays.

Step 2: Biochemical Target Engagement (ADP-Glo Kinase Assay)

  • Incubate the purified recombinant kinases (EGFR and VEGFR) with ATP, the specific substrate, and serial dilutions of the synthesized compounds (10 µM to 0.1 nM).

  • Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Validation: Include Erlotinib as a positive control for EGFR. If the 2-chloro-4-ethynylaniline derivative shows an IC₅₀ > 1 µM for EGFR but < 100 nM for VEGFR, the steric twist hypothesis is biochemically validated.

Step 3: Cellular Orthogonal Validation (Western Blotting)

  • Culture HUVEC cells (for VEGFR) and A431 cells (for EGFR) in 6-well plates.

  • Treat cells with the compounds at 5x their biochemical IC₅₀ for 4 hours.

  • Lyse cells, run SDS-PAGE, and probe with phospho-specific antibodies (p-VEGFR and p-EGFR).

  • Self-Validation Mechanism: If a compound exhibits high potency in Step 2 but fails to reduce phosphorylation in Step 3, the system flags it as a membrane permeability or efflux failure. Conversely, successful inhibition in Step 3 confirms true intracellular target engagement.

W S1 1. Synthesis & QC (LC-MS/NMR) S2 2. Biochemical Assay (ADP-Glo Profiling) S1->S2 >95% Purity S3 3. Cellular Validation (Western Blot) S2->S3 IC50 < 1µM S4 4. SAR Feedback S3->S4 Target Engagement S4->S1 Iterative Design

Self-validating experimental workflow for screening ethynylaniline-derived kinase inhibitors.

References

  • Pinto, A., et al. (2021). "Aggregation versus Biological Activity in Gold(I) Complexes. An Unexplored Concept." Inorganic Chemistry. URL:[Link]

  • Roskoski, R. (2021). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry. URL:[Link]

  • AsedaSciences (2023). "Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles." Pharmaceuticals. URL:[Link]

Sources

Comparative

The Synthetic Maze: A Comparative Guide to the Formation of 2-Chloro-4-ethynylaniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of substituted anilines is a cornerstone of molecular design. Among these, 2-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of substituted anilines is a cornerstone of molecular design. Among these, 2-Chloro-4-ethynylaniline stands out as a valuable building block, its unique arrangement of chloro, ethynyl, and amino functionalities offering a versatile scaffold for the development of novel therapeutic agents and advanced materials. The journey to this molecule, however, is not a singular path. This guide provides an in-depth computational and comparative analysis of the prevailing synthetic route—the Sonogashira cross-coupling reaction—and evaluates it against viable alternatives. By dissecting the underlying reaction mechanisms and presenting supporting data, we aim to equip researchers with the critical insights needed to navigate this synthetic maze with precision and efficiency.

The Centerpiece: Sonogashira Cross-Coupling for 2-Chloro-4-ethynylaniline Synthesis

The Sonogashira cross-coupling reaction has become a dominant and highly versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium-copper co-catalyst system, is a workhorse in modern organic synthesis due to its reliability and broad functional group tolerance.[1][2] The synthesis of 2-Chloro-4-ethynylaniline via this method typically involves the coupling of a di-substituted haloaniline with a protected alkyne, followed by deprotection.

A Plausible Reaction Mechanism: A Step-by-Step Look

The synthesis of 2-Chloro-4-ethynylaniline via Sonogashira coupling can be envisioned commencing from 2-chloro-4-iodoaniline and trimethylsilylacetylene. The reaction proceeds through a catalytic cycle involving both palladium and copper.

Computational Deep Dive: Unveiling the Energetics of the Sonogashira Pathway

To gain a more profound understanding of the reaction mechanism, a computational analysis using Density Functional Theory (DFT) is an invaluable tool. DFT allows for the elucidation of the potential energy surface of the reaction, identifying transition states and intermediates, and calculating activation energies, which are critical for predicting reaction kinetics and optimizing conditions.[3][4][5]

Proposed Computational Workflow

A robust computational investigation into the Sonogashira synthesis of 2-Chloro-4-ethynylaniline would involve the following steps:

Computational Workflow cluster_setup System Setup & Optimization cluster_mechanism Reaction Pathway Analysis cluster_analysis Data Analysis & Interpretation start Define Reactants, Catalysts, and Solvents geom_opt Geometry Optimization (e.g., B3LYP/6-31G**) start->geom_opt freq_anal Frequency Analysis (Confirm Minima) geom_opt->freq_anal ts_search Transition State Search (e.g., QST2/QST3) freq_anal->ts_search Optimized Structures irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc energy_calc Calculate Activation Energies & Reaction Enthalpies irc->energy_calc Verified Transition States results Interpret Results & Compare with Experimental Data energy_calc->results

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4-ethynylaniline proper disposal procedures

As a Senior Application Scientist, I frequently consult on the safe integration of functionalized anilines into drug development and synthetic workflows. 2-Chloro-4-ethynylaniline (CAS: 950601-93-1) is a highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of functionalized anilines into drug development and synthetic workflows. 2-Chloro-4-ethynylaniline (CAS: 950601-93-1) is a highly valuable building block, featuring both a halogen and a terminal alkyne, making it ideal for Sonogashira cross-coupling and click chemistry applications. However, the exact structural features that make it synthetically useful—the reactive ethynyl group and the aniline moiety—also dictate strict operational and disposal protocols.

This guide provides a self-validating system for the handling, decontamination, and disposal of 2-Chloro-4-ethynylaniline, ensuring scientific integrity, regulatory compliance, and laboratory safety.

Physicochemical & Hazard Profile

Before designing a disposal plan, we must understand the material's intrinsic properties. While some transport regulations classify it as non-hazardous for shipping[1], laboratory handling must adhere to strict GHS standards due to its biological activity and chemical reactivity.

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
CAS Number Unique identifier required for accurate waste manifesting.
Physical Form SolidHigh risk of aerosolized dust; requires handling in a ventilated enclosure.
Storage Conditions 2-8°C, under Nitrogen, DarkCold-chain and inert atmosphere required to prevent degradation.
GHS Hazards H302, H315, H319, H335Acute oral toxicity and severe irritant; mandates full PPE.
Solubility High in organic solventsWater is ineffective for surface cleaning; alcohols must be used[1].

Causality in Storage & Handling

Why do we store 2-Chloro-4-ethynylaniline under nitrogen at 2-8°C? Terminal alkynes (-C≡CH) are susceptible to oxidative degradation when exposed to atmospheric oxygen and light, potentially forming reactive peroxides or undergoing Glaser homocoupling over time. Furthermore, the aniline amine group is prone to oxidation, which darkens the reagent and introduces polymeric impurities. By controlling the atmosphere (nitrogen) and temperature (2-8°C), we suppress these thermodynamic pathways, ensuring reagent purity and preventing the formation of hazardous, uncharacterized byproducts.

Step-by-Step Methodologies: Disposal and Decontamination

Every protocol below is designed as a self-validating system: each step contains a physical or visual confirmation to ensure the hazard has been neutralized before proceeding.

Protocol 1: Routine Waste Disposal
  • Chemical Segregation: Never mix 2-Chloro-4-ethynylaniline waste with strong oxidizing agents or acids. Causality: The aniline group can undergo violent exothermic acid-base reactions or rapid oxidation.

  • Solid Waste Containment: Place all contaminated consumables (weighing boats, pipette tips, filter paper) into a chemically compatible, sealable solid waste container immediately after use.

  • Liquid Waste Consolidation: Solutions containing this compound (e.g., dissolved in DMSO, DMF, or Ethanol) must be collected in designated halogenated or non-halogenated organic waste carboys, depending on the primary solvent matrix.

  • Verification & Labeling: Verify the container is tightly sealed. Clearly label all waste containers with the chemical name, CAS number (950601-93-1), and the specific GHS hazard codes (H302, H315, H319, H335).

Protocol 2: Spill Response and Surface Decontamination

A spill of 2-Chloro-4-ethynylaniline requires immediate action to prevent the inhalation of toxic dust or transdermal absorption.

  • Evacuation & Ventilation: Immediately isolate the area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential airborne particulates.

  • PPE Verification: Don a NIOSH-approved respirator (if the spill is outside a controlled fume hood), chemical-resistant nitrile gloves, and tight-fitting safety goggles.

  • Containment (Liquid Solutions): If the compound is dissolved in a solvent, surround and cover the spill with a chemically inert, finely-powdered liquid-binding material such as or universal binders[1].

    • Causality: Diatomite provides a massive surface area to rapidly absorb the organic solution without generating heat or reacting with the alkyne moiety.

  • Containment (Solid Powder): If the spill is a dry powder, do not dry sweep.

    • Causality: Dry sweeping aerosolizes the toxic dust, drastically increasing inhalation risk. Gently cover the powder with damp paper towels (using a mild solvent) to suppress dust before sweeping it up with a non-sparking tool.

  • Chemical Decontamination: Scrub the affected surfaces with an alcohol (e.g., isopropanol or ethanol)[1].

    • Causality: The compound has poor aqueous solubility; scrubbing with water will only smear the contaminant. Alcohols effectively solubilize the halogenated aniline, ensuring complete removal from the surface.

  • Final Disposal: Transfer all absorbed materials, diatomite, and contaminated cleaning supplies into a hazardous waste bag, seal tightly, and dispose of according to prevailing federal, state, and local environmental regulations[1].

Operational Workflow Visualization

G Start Spill Detected (2-Chloro-4-ethynylaniline) PPE Don PPE (Respirator, Nitrile Gloves, Goggles) Start->PPE Vent Ventilate Area & Isolate Spill PPE->Vent CheckState Physical State? Vent->CheckState Solid Solid Spill: Suppress dust, sweep gently CheckState->Solid Solid Liquid Solution Spill: Absorb with Diatomite CheckState->Liquid Solution Decon Decontaminate Surfaces (Scrub with Alcohol) Solid->Decon Liquid->Decon Waste Containerize Waste (Seal tightly) Decon->Waste Label Label as Hazardous (H302, H315, H319, H335) Waste->Label Dispose Final Disposal (EPA/Local Regulations) Label->Dispose

Workflow for 2-Chloro-4-ethynylaniline spill containment, decontamination, and disposal.

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-ethynylaniline

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements of halogenated anilines. 2-Chloro-4-ethynylaniline (CAS: 950601-93-1) is a highly versatile building block in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements of halogenated anilines. 2-Chloro-4-ethynylaniline (CAS: 950601-93-1) is a highly versatile building block in drug development, primarily utilized for its terminal alkyne handle in click chemistry and Sonogashira cross-coupling[1]. However, its aniline core and solid physical state present specific operational hazards that require strict mitigation strategies.

This guide provides a mechanistic, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Chloro-4-ethynylaniline, ensuring both personnel safety and chemical integrity.

Hazard Assessment & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. 2-Chloro-4-ethynylaniline acts primarily as an irritant and a systemic toxicant. The compound carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

The primary danger lies in its aniline core. Anilines are highly lipophilic and can be rapidly absorbed through the skin or respiratory tract. Once in the bloodstream, hepatic metabolism can lead to N-hydroxylation, which oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, potentially causing methemoglobinemia—a condition that impairs oxygen transport.

ToxicityMechanism Exposure Exposure to 2-Chloro-4-ethynylaniline Skin Dermal Absorption (Lipophilic Core) Exposure->Skin Inhalation Inhalation of Dust/Aerosol Exposure->Inhalation Metabolism Hepatic N-Hydroxylation Skin->Metabolism Inhalation->Metabolism Irritation Mucous Membrane Irritation (H315, H319, H335) Inhalation->Irritation Methemoglobin Methemoglobinemia Risk (Fe2+ -> Fe3+) Metabolism->Methemoglobin

Mechanistic pathway of 2-Chloro-4-ethynylaniline exposure and toxicity.

Physicochemical Profile & PPE Specifications

The selection of PPE must directly address the physicochemical properties of the compound. Because 2-Chloro-4-ethynylaniline is a solid powder, the risk of aerosolization during weighing is high[2].

Table 1: Physicochemical and Storage Profile

Parameter Specification Mechanistic Implication
Physical Form Solid Dust generation risk; necessitates respiratory protection.
Storage Temperature 2-8°C Prevents thermal degradation of the reactive terminal alkyne[1].

| Atmosphere | Nitrogen (N₂), Dark | Anilines auto-oxidize in air/light to form polymeric N-oxides[2]. |

Table 2: PPE Matrix and Scientific Justification

PPE Category Specification Causality & Scientific Justification
Hand Protection Nitrile gloves (Double-gloved) Anilines readily permeate standard latex. Nitrile offers superior chemical resistance against halogenated aromatics[2].
Eye Protection Safety goggles with side-shields Protects against corneal irritation (H319) from aerosolized solid particulates[2].
Respiratory N95 or P100 Particulate Respirator Mitigates inhalation of fine powders (H335) during weighing and transfer operations[1].

| Body Protection | Impervious lab coat (buttoned) | Prevents accumulation of chemical dust on personal clothing, reducing secondary dermal exposure risk[2]. |

Operational Workflows & Methodologies

Every protocol in the laboratory must be a self-validating system. The following methodologies ensure that each step logically protects against the hazards identified above.

Methodology 1: Safe Handling and Reaction Setup
  • Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Purge reaction vessels with inert gas (Nitrogen or Argon) to prevent oxidation of the alkyne and aniline moieties.

  • PPE Donning: Equip standard safety goggles, a fitted particulate respirator, an impervious lab coat, and double nitrile gloves[2].

  • Weighing: Tare the analytical balance inside a localized exhaust enclosure or the fume hood. Transfer the solid 2-Chloro-4-ethynylaniline using an anti-static spatula to minimize electrostatic aerosolization.

  • Solubilization: Dissolve the compound in the chosen organic solvent immediately after weighing. Minimize the time the solid is exposed to ambient light and oxygen.

  • Storage Post-Use: Flush the primary container with Nitrogen gas before sealing. Return immediately to 2-8°C storage, shielded from light[1][2].

HandlingWorkflow Start Pre-Operation Setup (Fume Hood & N2) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Weighing Weighing & Transfer (Minimize Dust) PPE->Weighing Reaction Reaction Execution (Protect from Light) Weighing->Reaction Spill Spill Detected? Reaction->Spill Cleanup Decontamination (Diatomite & Alcohol) Spill->Cleanup Yes Storage Post-Op Storage (2-8°C, N2 Atm) Spill->Storage No Disposal Waste Disposal (Halogenated Organics) Cleanup->Disposal Storage->Disposal

Workflow for handling 2-Chloro-4-ethynylaniline, from setup to disposal.

Methodology 2: Spill Response and Decontamination Protocol
  • Evacuation & Assessment: Evacuate personnel from the immediate vicinity. Verify PPE integrity (especially respiratory protection) before approaching the spill.

  • Containment: If the spill is solid, avoid dry sweeping which generates dust. If the compound is in solution, surround the spill with a finely-powdered liquid-binding material such as diatomite or universal binders[2].

  • Absorption: Allow the diatomite to fully absorb the liquid. Carefully scoop the mixture using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Scrub the contaminated surface with an alcohol-based solvent (e.g., isopropanol or ethanol)[2]. Causality: 2-Chloro-4-ethynylaniline is poorly soluble in water; alcohol ensures complete solubilization and removal of organic residues from the benchtop.

  • Final Wipe: Wipe the area with damp paper towels and dispose of all cleanup materials as halogenated organic waste.

Methodology 3: Chemical Waste Disposal Plan
  • Segregation: Classify all waste containing 2-Chloro-4-ethynylaniline as "Halogenated Organic Waste" due to the aryl chloride moiety.

  • Containment: Collect waste in high-density polyethylene (HDPE) or glass containers. Do not mix with strong oxidizing agents or acids.

  • Labeling: Clearly label the container with the chemical name, CAS number (950601-93-1), and the GHS07 (Exclamation mark) pictogram[1].

  • Institutional Handoff: Transfer to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration. Standard biological degradation is ineffective and environmentally hazardous for halogenated anilines.

References

Sources

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